2-(Trifluoromethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Norepinephrine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYSPFGUBNENSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941579 | |
| Record name | 2-(Trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-29-9, 150436-84-3 | |
| Record name | 2-(Trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 150436-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trifluoromethoxy)benzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS Number 1979-29-9, is a substituted aromatic carboxylic acid. Structurally, it is a benzoic acid derivative with a trifluoromethoxy group at the ortho-position. This substitution significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. This guide provides a detailed overview of the key physical and chemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.
Core Physical and Chemical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis. The compound typically appears as a white to off-white crystalline solid or powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Melting Point | 75-80 °C | [3] |
| Boiling Point | 231.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.89 ± 0.36 (Predicted) | [1][4] |
| Solubility | Soluble in Methanol | [1] |
| Physical Form | Powder to Crystal | [1] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[5] A sharp melting range (typically less than 2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[5]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.[6] This powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (such as a Mel-Temp or similar device).[5]
-
Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.[6] Within 20°C of the expected melting point, the heating rate is reduced significantly (to ~1-2°C per minute) to ensure thermal equilibrium.[6]
-
Data Recording: Two temperatures are recorded to define the melting range:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied. The recorded melting point is reported as the range T₁ - T₂.
-
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the acidity of a compound. For benzoic acids, potentiometric titration is a common and reliable method for its determination.[7]
Methodology: Potentiometric Titration
-
Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility.[8][9] The use of solvent mixtures is often necessary for organic acids with limited water solubility.[9]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The electrode is connected to a pH meter capable of providing stable readings.
-
Titration Procedure: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a burette.[7]
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the corresponding pH is recorded. This process is continued well past the equivalence point, generating a titration curve (pH vs. volume of titrant added).
-
pKa Calculation: The pKa is determined from the titration curve. At the half-equivalence point (where half of the acid has been neutralized by the base), the pH of the solution is equal to the pKa of the acid. Computational methods, such as the use of Gran plots or derivative analysis of the titration curve, can be employed for a more precise determination of the equivalence point and subsequently the pKa.[8]
Logical Workflow and Visualization
The determination of a compound's physical properties follows a logical sequence of steps, from initial characterization to quantitative analysis. The following diagram illustrates a typical workflow for characterizing an organic acid like this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. This compound | 1979-29-9 [m.chemicalbook.com]
- 2. This compound | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 96 1979-29-9 [sigmaaldrich.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoic Acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of novel therapeutic agents and advanced materials. The presence of the trifluoromethoxy group at the ortho position significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores the potential biological activities of its derivatives, particularly in the context of inflammatory pathways, and visualizes a key signaling pathway that may be modulated by such compounds.
Chemical Structure and Identification
This compound is characterized by a benzoic acid core with a trifluoromethoxy substituent at the 2-position.
Systematic IUPAC Name: this compound
Molecular Formula: C₈H₅F₃O₃
Molecular Weight: 206.12 g/mol
CAS Registry Number: 1979-29-9
Chemical Structure:
Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Melting Point | 75-80 °C | |
| Boiling Point | 247 °C at 753 mmHg (for 2-(trifluoromethyl)benzoic acid) | [1] |
| pKa (predicted) | 2.89 ± 0.36 | [2] |
| Solubility | Soluble in methanol | [2] |
Synthesis and Experimental Protocol
General Reaction Scheme
General synthesis scheme for this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Synthesis of Ethyl 2-(trifluoromethoxy)benzoate
-
To a stirred solution of trifluoromethanol in dry tetrahydrofuran (THF) at 0 °C, slowly add potassium tert-butoxide.
-
After stirring for 30 minutes at 0 °C, add a solution of ethyl 2-fluorobenzoate in dry THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture in vacuo.
-
Partition the residue between water and diethyl ether.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
To a stirred solution of ethyl 2-(trifluoromethoxy)benzoate in a mixture of 1,4-dioxane and water, add sodium hydroxide.
-
Heat the reaction mixture under reflux for 2 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Dissolve the residue in water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 1 by the addition of 2 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Spectral Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods. Based on the data for the closely related 2-(2,2,2-trifluoroethoxy)benzoic acid, the following spectral characteristics are expected:
-
¹H NMR: Signals corresponding to the aromatic protons and the carboxylic acid proton. The trifluoromethoxy group will not show a proton signal but will influence the chemical shifts of adjacent protons.
-
¹³C NMR: Resonances for the aromatic carbons, the carboxyl carbon, and the carbon of the trifluoromethoxy group. The carbon of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-O and C-F stretching vibrations.
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement to confirm the elemental composition.
Applications in Drug Development and Biological Activity
The incorporation of a trifluoromethoxy group into a benzoic acid scaffold is a common strategy in medicinal chemistry to enhance drug-like properties. This modification can lead to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.[2]
Derivatives of structurally similar benzoic acids have shown significant biological activities, particularly as anti-inflammatory and analgesic agents. For instance, 2-hydroxy-4-(trifluoromethyl)benzoic acid has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the activation of the transcription factor NF-κB, both of which are key players in the inflammatory response.[3] Another related compound, flusalazine, a derivative of 2-acetoxy-5-aminobenzoic acid, exhibits its anti-inflammatory effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1).[4]
Given these precedents, it is highly probable that derivatives of this compound would be investigated for their potential to modulate inflammatory pathways. A likely mechanism of action would involve the inhibition of enzymes in the arachidonic acid cascade, such as COX enzymes, or interference with the NF-κB signaling pathway.
Potential Signaling Pathway: Inhibition of the NF-κB Mediated Inflammatory Response
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Inhibition of this pathway is a major therapeutic strategy for inflammatory diseases.
Potential inhibition of the NF-κB signaling pathway by derivatives of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of novel compounds with enhanced biological activity and improved physicochemical characteristics. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its derivatives as potential therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-(Trifluoromethoxy)benzamido)benzoic acid [myskinrecipes.com]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoic Acid (CAS Number: 1979-29-9)
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety and handling information, synthesis methodologies, and potential applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a white crystalline solid. The incorporation of the trifluoromethoxy group (-OCF3) at the ortho position of the benzoic acid scaffold imparts unique electronic properties and enhances its lipophilicity, which can significantly influence its biological activity and pharmacokinetic profile.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1979-29-9 | [2][3][4][5] |
| Molecular Formula | C₈H₅F₃O₃ | [2][3][4][6] |
| Molecular Weight | 206.12 g/mol | [2][3][6] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 75-80 °C | [2] |
| Boiling Point | 231.6±35.0 °C (Predicted) | [3] |
| Density | 1.447±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| InChI Key | JMYSPFGUBNENSE-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data Interpretation
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.2 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Carbonyl carbon (~165-175 ppm), Aromatic carbons (~110-150 ppm), Trifluoromethoxy carbon (quartet, ~120 ppm, J(C,F) ~250-260 Hz) |
| IR Spectroscopy | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z = 206), fragments corresponding to loss of -OH, -COOH, and -OCF₃ |
Synthesis and Experimental Protocols
The synthesis of trifluoromethoxy-substituted benzoic acids can be challenging. A common strategy involves the trifluoromethylation of a corresponding hydroxybenzoic acid derivative. While a specific detailed protocol for this compound is not widely published, a general synthetic approach can be outlined based on established chemical transformations.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical):
-
Step 1: Esterification of 2-Hydroxybenzoic Acid: To a solution of 2-hydroxybenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 2-hydroxybenzoate with an organic solvent.
-
Step 2: Trifluoromethylation: In a suitable solvent, dissolve the methyl 2-hydroxybenzoate. Add a copper catalyst and a trifluoromethylating agent (e.g., trifluoromethyl iodide). Heat the reaction mixture under pressure for several hours.
-
Step 3: Hydrolysis: To the crude product from the previous step, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester.
-
Step 4: Purification: Acidify the reaction mixture to precipitate the this compound. The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] These properties make this compound an attractive building block for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Fluorinated benzoic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethoxy group can enhance the potency and selectivity of these inhibitors.
-
Oncology: The unique electronic properties of the trifluoromethoxy group can be exploited to design enzyme inhibitors or receptor antagonists for cancer therapy.
-
Metabolic Disorders: Its use as a scaffold may lead to the development of drugs for metabolic diseases by improving their pharmacokinetic profiles.
Signaling Pathway Involvement:
While direct evidence for the interaction of this compound with specific signaling pathways is limited, its derivatives are being explored for their potential to modulate key inflammatory pathways.
Caption: Potential inhibition of the COX pathway by derivatives.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Table 3: GHS Hazard Information
| Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312, P501 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.
Conclusion
This compound is a valuable and versatile building block for the development of new pharmaceuticals and advanced materials. Its unique physicochemical properties, conferred by the trifluoromethoxy group, offer significant advantages in modulating the biological activity and pharmacokinetic profiles of target molecules. Further research into its synthesis and biological evaluation is warranted to fully exploit its potential in drug discovery and other chemical industries.
References
- 1. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Synthesis of 2-(Trifluoromethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethoxy)benzoic acid is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique physicochemical properties imparted by the trifluoromethoxy group. This technical guide provides an in-depth overview of the primary synthetic routes to this important intermediate. It details experimental protocols for key reactions, presents quantitative data in a comparative format, and includes a visual representation of a prominent synthetic pathway to facilitate understanding and replication in a laboratory setting.
Introduction
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These properties can significantly enhance the efficacy, bioavailability, and pharmacokinetic profile of bioactive molecules. This compound serves as a key precursor for introducing this moiety into a wide range of molecular scaffolds. This guide explores the prevalent synthetic strategies for its preparation.
Synthetic Pathways
Several synthetic routes to this compound have been developed, each with distinct advantages and limitations. The primary approaches include:
-
Fluorination of 2-hydroxybenzoic acid derivatives: This is a common and direct approach where a trifluoromethylating agent is used to convert the hydroxyl group of a salicylic acid derivative into a trifluoromethoxy group.
-
Oxidation of 2-(trifluoromethoxy)toluene: This method involves the synthesis of the corresponding toluene derivative followed by oxidation of the methyl group to a carboxylic acid.
-
Carbonylation of 1-bromo-2-(trifluoromethoxy)benzene: A palladium-catalyzed carbonylation reaction can be employed to introduce the carboxylic acid functionality.
This guide will focus on the most established and versatile methods, providing detailed experimental procedures.
Experimental Protocols
Method 1: Synthesis from 2-Hydroxybenzoic Acid (Salicylic Acid)
This two-step process involves the trifluoromethylation of a salicylic acid ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-(trifluoromethoxy)benzoate
A detailed protocol for a similar transformation, the synthesis of ethyl 2-(2,2,2-trifluoroethoxy)benzoate, has been reported and can be adapted.[1]
-
Materials: 2,2,2-trifluoroethanol, potassium tert-butoxide, ethyl 2-fluorobenzoate, dry tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol (6.02 g, 60.2 mmol) in dry THF (150 mL) at 0 °C, add potassium tert-butoxide (6.77 g, 60.3 mmol).
-
After stirring for 30 minutes at 0 °C, add a solution of ethyl 2-fluorobenzoate (5.05 g, 30.0 mmol) in dry THF (20 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
To drive the reaction to completion, add further 2,2,2-trifluoroethanol (3.02 g, 30.2 mmol) and potassium tert-butoxide (3.44 g, 30.7 mmol).
-
After stirring at room temperature for another 16 hours, concentrate the reaction mixture in vacuo.
-
Partition the residue between water (100 mL) and diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 2: Hydrolysis to this compound
The hydrolysis of the resulting ester yields the final product.
-
Materials: Ethyl 2-(trifluoromethoxy)benzoate, sodium hydroxide, water, 1,4-dioxane, 2 M hydrochloric acid.
-
Procedure:
-
Add a solution of sodium hydroxide (2.23 g, 55.8 mmol) in water (40 mL) to a stirred solution of ethyl 2-(trifluoromethoxy)benzoate (9.21 g, 37.1 mmol) in 1,4-dioxane (90 mL).[1]
-
Heat the reaction mixture under reflux for 2 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Dissolve the residue in water (150 mL) and wash with diethyl ether (50 mL).
-
Acidify the aqueous layer to pH 1 with 2 M HCl.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.
-
Method 2: Synthesis from 2-Trichloromethylbenzoyl Chloride
This method involves fluorination followed by hydrolysis and oxidation.
Step 1: Fluorination of 2-Trichloromethylbenzoyl Chloride
-
Materials: 2-Trichloromethylbenzoyl chloride, anhydrous hydrogen fluoride, catalyst (e.g., perfluorobutanesulfonyl fluoride).[2]
-
Procedure:
-
In a high-pressure reactor, combine 2-trichloromethylbenzoyl chloride and a catalyst.
-
Add anhydrous hydrogen fluoride.
-
Heat the sealed reactor to 100 °C for 2-4 hours to yield 2-(trifluoromethyl)benzoyl chloride.[3]
-
Step 2: Hydrolysis and Oxidation
-
Materials: 2-(Trifluoromethyl)benzoyl chloride, nitric acid, water.[2]
-
Procedure:
-
Slowly add the 2-(trifluoromethyl)benzoyl chloride from the previous step to a reaction flask containing nitric acid.
-
The subsequent hydrolysis and oxidation reactions yield 2-(trifluoromethyl)benzoic acid.[2]
-
The crude product can be purified by crystallization from a suitable solvent like toluene.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2-(trifluoromethyl)benzoic acid and related intermediates.
Table 1: Synthesis of 2-(Trifluoromethyl)benzoic Acid via Hydrolysis and Oxidation [2]
| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 2-Trichloromethyl benzal chloride | 2-Trifluoromethyl benzal chloride | Anhydrous HF, Catalyst | 50-60 | 94.1 | 96.6 |
| 2 | 2-Trifluoromethyl benzal chloride | 2-Trifluoromethyl benzoic acid | Nitric Acid | 50-150 | 95.8 | 99.2 |
Table 2: Synthesis of 2-(Trifluoromethyl)benzoic Acid from o-Toluoyl Chloride [3]
| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | o-Toluoyl chloride | 2-(Trichloromethyl)benzoyl chloride | Chlorine gas, OXE | 120 | 96.8 | 97.8 |
| 2 | 2-(Trichloromethyl)benzoyl chloride | 2-(Trifluoromethyl)benzoic acid | Hydrogen fluoride, Water | 100 (fluorination) | 96.8 | 99.5 |
Synthetic Pathway Visualization
The following diagram illustrates the synthesis of 2-(Trifluoromethyl)benzoic acid starting from o-Toluoyl Chloride.
Caption: Synthesis of 2-(Trifluoromethyl)benzoic acid from o-Toluoyl Chloride.
Conclusion
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials, scalability, and safety considerations. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis. The provided visualization of a key synthetic pathway serves to clarify the reaction sequence and conditions, aiding in the practical application of these synthetic methods.
References
Spectroscopic Analysis of 2-(Trifluoromethoxy)benzoic Acid: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data of 2-(Trifluoromethoxy)benzoic Acid
The spectral characteristics of this compound are dictated by the electronic effects of the electron-withdrawing trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups on the aromatic ring. The ortho-relationship of these substituents leads to a complex and informative spectral profile.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show four distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of both substituents will shift the aromatic protons downfield compared to benzene (δ ≈ 7.26 ppm).
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| COOH | > 10 | broad singlet | - |
| H-6 | 7.9 - 8.1 | doublet of doublets | J ≈ 7-8, 1-2 |
| H-3 | 7.7 - 7.9 | doublet of doublets | J ≈ 7-8, 1-2 |
| H-4 | 7.5 - 7.7 | triplet of doublets | J ≈ 7-8, 1-2 |
| H-5 | 7.3 - 7.5 | triplet of doublets | J ≈ 7-8, 1-2 |
Disclaimer: These are predicted values and actual experimental data may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms. The trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| C=O | 165 - 170 | singlet |
| C-2 | 145 - 150 | quartet |
| C-1 | 130 - 135 | singlet |
| Aromatic CH | 120 - 135 | singlet |
| -OCF₃ | 118 - 122 | quartet |
Disclaimer: These are predicted values and actual experimental data may vary.
Predicted IR Spectral Data
The infrared spectrum will be dominated by absorptions characteristic of the carboxylic acid and trifluoromethoxy groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-F (Trifluoromethoxy) | 1100 - 1250 | Strong, multiple bands |
| C-O (Ether) | 1000 - 1100 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to weak |
Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206, corresponding to the molecular weight of this compound. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the trifluoromethoxy group (-OCF₃, 85 Da).
| m/z | Assignment |
| 206 | [M]⁺ |
| 189 | [M - OH]⁺ |
| 161 | [M - COOH]⁺ |
| 121 | [M - OCF₃]⁺ |
Experimental Spectral Data for 2-(Trifluoromethyl)benzoic Acid
As a close structural analog, the experimental data for 2-(trifluoromethyl)benzoic acid provides valuable insight into the expected spectral features.[1][2]
¹H NMR Spectral Data (90 MHz, CDCl₃)[1]
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |
| COOH | 12.17 | singlet |
| H-6 | 7.99 | multiplet |
| H-3 | 7.81 | multiplet |
| H-4, H-5 | 7.54 - 7.77 | multiplet |
¹³C NMR Spectral Data
Specific experimental data for the ¹³C NMR of 2-(trifluoromethyl)benzoic acid was not available in the searched resources.
IR Spectral Data
The IR spectrum of 2-(trifluoromethyl)benzoic acid is characterized by the following major peaks:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | ~1700 |
| C-F | 1100-1350 (multiple strong bands) |
| Aromatic C=C | ~1450-1600 |
Mass Spectrometry Data (75 eV)[1]
| m/z | Relative Intensity (%) | Assignment |
| 190 | 73.1 | [M]⁺ |
| 173 | 100.0 | [M - OH]⁺ |
| 145 | 60.1 | [M - COOH]⁺ |
| 95 | 14.9 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Standard Addition : An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., acetone or dichloromethane).
-
Film Deposition : Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺) and fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzoic acid in organic solvents. Solubility is a critical physicochemical property in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. This document outlines the theoretical basis of solubility, presents available data, and offers detailed experimental protocols for its determination.
Introduction to this compound
This compound is an aromatic carboxylic acid derivative.[1] Its structure, featuring a carboxylic acid group and a trifluoromethoxy group on a benzene ring, imparts a unique combination of polarity and lipophilicity. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability, making this compound and its derivatives of significant interest in medicinal chemistry and agrochemical research.[2]
Physical Properties:
| Property | Value | Reference |
| CAS Number | 1979-29-9 | [1][3] |
| Molecular Formula | C₈H₅F₃O₃ | [1][3] |
| Molecular Weight | 206.12 g/mol | [1][3] |
| Melting Point | 75-83 °C | [4] |
| Boiling Point | 231.6±35.0 °C (Predicted) | [1] |
| Appearance | White to almost white powder/crystal | [1] |
Solubility of this compound: A Qualitative Overview
Due to the lack of specific quantitative data, this guide provides a framework for its experimental determination. The following table is presented as a template for researchers to populate with their own experimental findings.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| User-defined |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is paramount for research and development. The "shake-flask method" is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method, followed by a suitable analytical technique such as gravimetric analysis or spectroscopy, provides thermodynamic solubility data.
3.1. Isothermal Shake-Flask Method
This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Screw-cap vials or flasks
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Drying oven
-
Desiccator
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. The time required can vary from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the same constant temperature for a period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
-
Concentration Analysis:
-
The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.
-
3.2. Analytical Methods for Concentration Determination
a) Gravimetric Analysis:
This is a direct and simple method for determining the concentration of a non-volatile solute.
Protocol:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator before re-weighing.
-
The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Calculate the solubility in the desired units (e.g., g/100 mL).
b) UV-Vis Spectroscopy:
This method is suitable if this compound has a significant UV absorbance at a wavelength where the solvent is transparent.
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Accurately dilute a sample of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
Understanding the solubility of this compound in organic solvents is essential for its effective application in research and development. While quantitative data is sparse in existing literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers and scientists can generate reliable solubility data, which is a critical step in the journey from discovery to application.
References
An In-depth Technical Guide to the Acidity and pKa of 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 2-(Trifluoromethoxy)benzoic acid, a key fluorinated building block in pharmaceutical and agrochemical research. This document outlines the physicochemical properties, a detailed experimental protocol for pKa determination, and a discussion of the structural factors influencing its acidity.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below. The acidity of this compound is significantly influenced by the presence of the trifluoromethoxy group at the ortho position.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Predicted pKa | 2.89 ± 0.36 | [1][3] |
| Melting Point | 75-80 °C | |
| Boiling Point | 231.6 ± 35.0 °C (Predicted) | [1][3] |
| Solubility | Soluble in Methanol | [1][3] |
| CAS Number | 1979-29-9 | [1][2] |
Understanding the Acidity of this compound
The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion) upon deprotonation. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property plays a crucial role in the acidity of this compound.
The diagram below illustrates the key structural features that contribute to the acidity of this compound.
References
An In-depth Technical Guide on the Crystal Structure of 2-(Trifluoromethyl)benzoic Acid
Disclaimer: Despite a comprehensive search, a complete experimental crystal structure determination for 2-(Trifluoromethoxy)benzoic acid has not been found in publicly available databases. This guide therefore details the crystal structure of the closely related compound, 2-(Trifluoromethyl)benzoic acid , to serve as an illustrative technical whitepaper. The methodologies and data presentation are representative of what would be expected for the requested compound.
Abstract
This technical guide provides a detailed overview of the single-crystal X-ray diffraction study of 2-(Trifluoromethyl)benzoic acid (C₈H₅F₃O₂). The document outlines the crystallographic data, experimental procedures for structure determination, and key structural features. In the crystalline state, the molecule forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[1][2] The carboxyl group is observed to be tilted with respect to the aromatic ring.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science to provide a comprehensive understanding of the solid-state structure of this fluorinated benzoic acid derivative.
Introduction
2-(Trifluoromethyl)benzoic acid is an aromatic carboxylic acid containing a trifluoromethyl group at the ortho position.[3][4] The electronic and steric properties imparted by the trifluoromethyl group make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling physical properties such as solubility, stability, and bioavailability. This guide details the definitive crystal structure of 2-(Trifluoromethyl)benzoic acid as determined by single-crystal X-ray diffraction.
Crystallographic Data
The crystal structure of 2-(Trifluoromethyl)benzoic acid was determined at a temperature of 200 K.[1][2] The compound crystallizes in the monoclinic space group P2₁/c.[1] Quantitative crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₅F₃O₂ |
| Formula Weight | 190.12 g/mol |
| Temperature | 200 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.8816 (3) Å |
| b | 20.6948 (14) Å |
| c | 7.9697 (5) Å |
| α | 90° |
| β | 109.544 (4)° |
| γ | 90° |
| Volume | 758.74 (8) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.664 Mg/m³ |
| Absorption Coefficient | 0.17 mm⁻¹ |
| F(000) | 384 |
| Crystal Size | 0.50 × 0.50 × 0.09 mm |
| Theta Range for Data Collection | 2.7° to 28.3° |
| Reflections Collected | 7115 |
| Independent Reflections | 1889 |
| R(int) | 0.048 |
| Data / Restraints / Parameters | 1889 / 0 / 119 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I > 2σ(I)] | R₁ = 0.049, wR₂ = 0.113 |
| R indices (all data) | R₁ = 0.063, wR₂ = 0.121 |
Data sourced from Acta Crystallographica Section E, 2011, E67, o907.[1][2]
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| F₁—C₈ | 1.341 (2) | C₇—C₂—C₁ | 123.9 (2) |
| F₂—C₈ | 1.332 (2) | C₃—C₂—C₁ | 117.9 (2) |
| F₃—C₈ | 1.334 (2) | C₂—C₁—O₁ | 113.8 (2) |
| O₁—C₇ | 1.311 (2) | C₂—C₁—O₂ | 122.9 (2) |
| O₂—C₇ | 1.222 (2) | O₂—C₁—O₁ | 123.3 (2) |
| C₁—C₂ | 1.488 (2) | C₂—C₈—F₁ | 111.9 (2) |
| C₂—C₇ | 1.401 (2) | C₂—C₈—F₂ | 112.5 (2) |
| C₂—C₃ | 1.391 (2) | C₂—C₈—F₃ | 112.2 (2) |
Atom numbering may vary from other publications. Data is illustrative of the key intramolecular distances and angles.
Experimental Protocols
Synthesis and Crystallization
A general method for the synthesis of 2-(Trifluoromethyl)benzoic acid involves the oxidation of 2-(trifluoromethyl)benzaldehyde or the hydrolysis of 2-(trifluoromethyl)benzoyl chloride.
A reported laboratory synthesis for crystallization involves the following steps:
-
o-Toluic acid is reacted with thionyl chloride in the presence of N,N-dimethylformamide to yield o-toluoyl chloride.
-
The o-toluoyl chloride undergoes photochlorination to produce 2-(trichloromethyl)benzoyl chloride.
-
The chlorinated intermediate is then fluorinated using hydrogen fluoride.
-
The resulting crude product is dissolved in a suitable solvent such as toluene and cooled slowly to induce crystallization, yielding single crystals of 2-(Trifluoromethyl)benzoic acid suitable for X-ray diffraction.[6]
X-ray Data Collection and Structure Refinement
The determination of the crystal structure was performed using a Bruker APEXII CCD area-detector diffractometer.[1][2]
-
Data Collection: A single crystal of the compound was mounted and maintained at a constant temperature of 200 K during data collection. The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] A series of ω and φ scans were performed to collect a complete dataset.
-
Data Reduction: The collected frames were integrated using the SAINT software program.[2] The data were corrected for Lorentz and polarization effects.
-
Structure Solution and Refinement: The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The carboxylic acid hydrogen atom was located in a difference Fourier map and refined with a rotating group model.[2]
Structural Analysis and Molecular Packing
The asymmetric unit of 2-(Trifluoromethyl)benzoic acid contains one molecule. In the crystal, the carboxylic acid group is tilted from the plane of the benzene ring by an angle of 16.8 (3)°.[1][2]
A key feature of the crystal packing is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1][2] These dimers are further interconnected by C—H···O and C—H···F interactions, forming a three-dimensional supramolecular network.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of 2-(Trifluoromethyl)benzoic acid.
Conclusion
This guide has summarized the key findings and methodologies related to the crystal structure of 2-(Trifluoromethyl)benzoic acid. The provided data tables, experimental protocols, and structural analysis offer a comprehensive resource for researchers. The formation of hydrogen-bonded dimers is a characteristic feature of benzoic acids in the solid state. The detailed structural information is fundamental for computational modeling, understanding intermolecular interactions, and for the rational design of new materials and pharmaceutical compounds.
References
The Trifluoromethoxy Group: A Guide to Reactivity on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of electronic and physicochemical properties that make it a valuable substituent for modulating the reactivity and biological profile of aromatic compounds. This technical guide provides an in-depth analysis of the reactivity of the trifluoromethoxy group when attached to a benzene ring, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Electronic and Physicochemical Properties
The trifluoromethoxy group's influence on a benzene ring is a consequence of the interplay between two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
-
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. However, this donation is significantly attenuated by the electron-withdrawing fluorine atoms, making the +R effect much weaker than that of a methoxy (-OCH3) group.
Overall, the inductive effect dominates, rendering the trifluoromethoxy group a net electron-withdrawing and deactivating substituent.[1] This dual nature has led to it being referred to as a "super-halogen" or "pseudo-halogen".
Quantitative Electronic Parameters: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids. A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -OCF3 | 0.40 [1] | 0.35 [1] |
| -CF3 | 0.43[2] | 0.54[2] |
| -OCH3 | 0.115[2] | -0.268[2] |
| -Cl | 0.373[2] | 0.227[2] |
| -NO2 | 0.710[2] | 0.778[2] |
As shown in the table, the -OCF3 group has positive σ values for both the meta and para positions, confirming its electron-withdrawing nature, comparable in magnitude to a chlorine atom.
Effect on Acidity: pKa Values
The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion. This is reflected in a lower pKa value compared to unsubstituted benzoic acid.
| Compound | pKa (in water) |
| Benzoic Acid | 4.20 |
| 4-(Trifluoromethoxy)benzoic acid | 3.76 |
| 4-(Trifluoromethyl)benzoic acid | 3.75 |
| 4-Chlorobenzoic acid | 3.98 |
| 4-Nitrobenzoic acid | 3.44 |
Note: pKa values are approximate and can vary slightly depending on the measurement conditions.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Despite being a deactivating group, the trifluoromethoxy substituent is an ortho, para-director in electrophilic aromatic substitution reactions. The reaction rate, however, is significantly slower than that of benzene. For instance, the nitration of trifluoromethoxybenzene is thousands of times slower than the nitration of benzene.[3]
The directing effect is governed by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.
-
Ortho and Para Attack: The positive charge in the sigma complex can be delocalized onto the oxygen atom of the -OCF3 group through resonance. Although the oxygen's ability to donate is weakened, this resonance contributor still provides significant stabilization.
-
Meta Attack: The positive charge in the sigma complex for meta attack cannot be delocalized onto the oxygen atom. Consequently, the intermediates for ortho and para attack are less destabilized than the intermediate for meta attack.
There is a strong preference for substitution at the para position, which is attributed to the steric hindrance of the trifluoromethoxy group at the ortho positions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing character of the trifluoromethoxy group, particularly when positioned ortho or para to a leaving group (e.g., a halogen), activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.
The -OCF3 group facilitates SNAr by:
-
Increasing Electrophilicity: It withdraws electron density from the ring, making the carbon atom attached to the leaving group more susceptible to nucleophilic attack.
-
Stabilizing the Intermediate: It stabilizes the negative charge of the Meisenheimer complex through its inductive effect. If positioned para to the site of attack, the nitro group can further delocalize the negative charge via resonance.
The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the more polarized C-F bond, rather than the breaking of the carbon-halogen bond.[4]
Experimental Protocols
The following protocols are representative examples of key reactions involving trifluoromethoxy-substituted benzene rings.
General Experimental Workflow
A typical workflow for the synthesis, workup, and purification of substituted trifluoromethoxybenzene derivatives is outlined below.
Protocol 1: Electrophilic Nitration of Trifluoromethoxybenzene
This protocol describes the preparation of 1-nitro-4-(trifluoromethoxy)benzene. The procedure is adapted from the nitration of methyl benzoate, another deactivated aromatic ring.[5]
Materials:
-
Trifluoromethoxybenzene
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Ice
-
Deionized Water
-
Methanol (for washing)
-
Erlenmeyer flasks, beaker, graduated cylinders, magnetic stirrer, stir bar, dropping funnel, Buchner funnel, filter paper.
Procedure:
-
Preparation of Nitrating Mixture: In a clean, dry beaker placed in an ice-water bath, carefully add 4 mL of concentrated nitric acid. Slowly, and with gentle swirling, add 4 mL of concentrated sulfuric acid. Allow this mixture to cool in the ice bath.
-
Reaction Setup: In a 100 mL Erlenmeyer flask, add 6.0 g of trifluoromethoxybenzene. Place the flask in a larger ice-salt bath on a magnetic stirrer and add 12 mL of concentrated sulfuric acid in small portions, ensuring the mixture remains cold.
-
Nitration: Once the trifluoromethoxybenzene solution has cooled to below 5 °C, begin the dropwise addition of the cold nitrating mixture from step 1. Use a dropping funnel for controlled addition and stir the reaction mixture continuously. Maintain the reaction temperature at or below 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete (typically over 15-20 minutes), remove the flask from the ice bath and allow it to stir at room temperature for an additional 15 minutes.
-
Product Precipitation: Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice and water. The crude product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several small portions of cold deionized water, followed by a small portion of cold methanol to remove residual acids and impurities.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the yield and characterize the product (e.g., by melting point and NMR spectroscopy). The major product will be the para-isomer.
Protocol 2: Nucleophilic Aromatic Substitution on 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene
This protocol is a representative SNAr reaction where a nucleophile (methoxide) displaces a chloride ion activated by ortho-trifluoromethoxy and para-nitro groups.
Materials:
-
1-Chloro-4-nitro-2-(trifluoromethoxy)benzene
-
Sodium Methoxide (NaOMe)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer, stir bar, heating mantle
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq).
-
Reagent Addition: Dissolve sodium methoxide (1.2 eq) in anhydrous methanol and add this solution to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the solvent under reduced pressure to yield the crude product, 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
Characterization: Purify the crude product further by column chromatography or recrystallization if necessary. Characterize the final product by NMR and MS.
Conclusion
The trifluoromethoxy group is a powerful tool in molecular design, imparting unique electronic and physical properties to aromatic systems. Its strong electron-withdrawing nature deactivates the benzene ring to electrophilic attack while directing substitution to the ortho and para positions. Conversely, this same property activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. By understanding and leveraging the distinct reactivity of the trifluoromethoxy-substituted benzene ring, researchers in drug discovery and materials science can fine-tune molecular properties to achieve enhanced stability, lipophilicity, and desired reactivity, leading to the development of novel and improved chemical entities.
References
Methodological & Application
Application Notes and Protocols for 2-(Trifluoromethoxy)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) at the ortho-position of the benzoic acid imparts unique electronic properties and steric hindrance, influencing the reactivity of the carboxylic acid and the aromatic ring. This document provides an overview of its applications and generalized experimental protocols for its use in common organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| Appearance | Solid |
| Melting Point | 75-80 °C |
| CAS Number | 1979-29-9 |
Applications in Organic Synthesis
Due to the limited availability of specific literature detailing the synthetic applications of this compound, this section outlines its potential uses based on the known reactivity of benzoic acids and the influence of the trifluoromethoxy group. The -OCF₃ group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton and can influence the regioselectivity of reactions on the aromatic ring.
Synthesis of Amides and Peptides
The carboxylic acid moiety of this compound can be readily converted to amides, which are fundamental linkages in a vast array of biologically active molecules. The increased acidity of the carboxylic acid can facilitate its activation for amide bond formation.
Ester Synthesis
Esterification is another key transformation of carboxylic acids. Esters of this compound can be synthesized and may serve as intermediates or as final products with applications in materials science and as fragrances.
Precursor for Further Aromatic Functionalization
The aromatic ring of this compound can be further functionalized, although the strong electron-withdrawing nature of the -COOH and -OCF₃ groups will direct incoming electrophiles to the meta-positions.
Experimental Protocols
The following are generalized protocols for common reactions involving benzoic acids. These should be adapted and optimized for this compound in a laboratory setting.
Protocol 1: General Amide Coupling
This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using a common coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) and the organic base (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve the coupling reagent (1.1-1.5 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent for extraction.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Quantitative Data (Illustrative):
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 |
| 2 | Morpholine | EDC/HOBt | TEA | DCM | 12 | 80-90 |
Note: The data in this table is illustrative and based on general amide coupling reactions. Actual yields may vary.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[1][2]
Materials:
-
This compound
-
Alcohol (in large excess, can also serve as the solvent)
-
Strong acid catalyst (e.g., concentrated Sulfuric acid or p-Toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of the strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux and maintain for 1-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent for extraction and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography if necessary.
Quantitative Data (Illustrative):
| Entry | Alcohol | Catalyst | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 2 | 90-98 |
| 2 | Ethanol | p-TsOH | 4 | 85-95 |
Note: The data in this table is illustrative and based on general Fischer esterification reactions. Actual yields may vary.[1][2]
Visualizations
The following diagrams illustrate the general workflows for the described synthetic transformations.
Caption: General workflow for amide coupling.
References
Application Notes and Protocols: 2-(Trifluoromethoxy)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds can significantly enhance the pharmacological properties of a drug candidate. This group is known to increase lipophilicity, which can improve membrane permeability and bioavailability, and enhance metabolic stability by blocking potential sites of oxidation, thereby prolonging the drug's half-life. These characteristics make this compound an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly in the areas of anti-inflammatory, analgesic, and anticancer research.
Key Applications in Drug Discovery
Derivatives of this compound have shown promise as potent modulators of key signaling pathways involved in inflammation and cell proliferation. The primary therapeutic areas of interest for compounds derived from this building block include:
-
Anti-inflammatory Agents: By serving as a scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can target enzymes such as cyclooxygenase-2 (COX-2).
-
Analgesics: Through the inhibition of inflammatory pathways, these derivatives can be effective in pain management.
-
Anticancer Therapeutics: The modulation of signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation, is a key area of investigation.
The versatility of the carboxylic acid group allows for a variety of chemical modifications, including amidation and esterification, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Quantitative Data on Analogous Bioactive Molecules
While specific quantitative data for drugs directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the biological activity of structurally related benzoic acid derivatives, highlighting the potential efficacy of compounds derived from this scaffold.
| Compound Class | Target | Bioactivity (IC₅₀/Kᵢ) | Therapeutic Indication | Reference |
| N-arylanthranilic acid derivatives | COX-2 | IC₅₀: 28.6 nM - 0.502 µM | Inflammation, Pain | [1] |
| Benzoxazole-Benzamide conjugates | VEGFR-2 | IC₅₀: 0.268 µM - 0.704 µM | Cancer | [2] |
| Benzoxazolone derivatives | IL-6 Production | IC₅₀: 5.09 µM - 10.14 µM | Inflammation | [3] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | Kᵢ: 13.62 nM - 33.00 nM | Alzheimer's Disease | [4] |
| Bivalent benzoxazolone/benzothiazolone ligands | iNOS / NF-κB | IC₅₀: < 1 µM - 3 µM | Inflammation, Pain | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of a representative bioactive compound derived from this compound.
Protocol 1: Synthesis of a Novel N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide
This protocol describes the synthesis of a potential anti-inflammatory agent via amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2-Aminopyridine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(trifluoromethoxy)benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in anhydrous THF.
-
In a separate flask, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Add the acid chloride solution dropwise to the 2-aminopyridine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide.
-
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compound against the COX-2 enzyme.
Materials:
-
Synthesized N-(pyridin-2-yl)-2-(trifluoromethoxy)benzamide
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Enzyme assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Prostaglandin E₂ (PGE₂) standard
-
PGE₂ EIA Kit (or other suitable detection method)
-
Celecoxib (positive control)
-
DMSO (vehicle)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the synthesized compound and celecoxib in DMSO.
-
Prepare serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the COX-2 enzyme to the assay buffer.
-
Add the diluted test compound or control to the wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for 10 minutes at 37 °C.
-
-
Detection of PGE₂:
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by anti-inflammatory agents and a general workflow for their synthesis and evaluation.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Caption: A general workflow for drug discovery using a building block approach.
References
- 1. | BioWorld [bioworld.com]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of bivalent benzoxazolone and benzothiazolone ligands as potential anti-inflammatory/analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates from 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Trifluoromethoxy)benzoic acid as a starting material for the preparation of valuable pharmaceutical intermediates. The trifluoromethoxy group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines detailed protocols for the conversion of this compound into advanced intermediates, such as N-aryl benzamides and trifluoromethoxy-substituted benzimidazoles, which are common scaffolds in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Introduction to this compound in Drug Discovery
The unique electronic properties of the trifluoromethoxy (-OCF₃) group make it a highly desirable substituent in the design of novel therapeutics. Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group offers a distinct conformational and electronic profile, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound serves as a versatile building block, allowing for the strategic introduction of this important functional group into a variety of molecular architectures.
Key Synthetic Transformations and Applications
The carboxylic acid functionality of this compound is a versatile handle for a range of chemical transformations, including:
-
Amide Bond Formation: Coupling with a diverse array of amines to generate benzamide derivatives. These are prevalent in numerous approved drugs and clinical candidates.
-
Esterification: Reaction with alcohols to produce esters, which can be used as intermediates or as prodrugs to improve the bioavailability of a parent compound.
-
Heterocycle Formation: Serving as a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are key components of many kinase inhibitors and other targeted therapies.
This document provides detailed protocols for two key applications: the synthesis of an N-aryl benzamide intermediate and its subsequent cyclization to a trifluoromethoxy-substituted benzimidazole, a privileged scaffold in medicinal chemistry.
Data Presentation: Summary of Synthetic Reactions
The following tables summarize the quantitative data for the key synthetic steps described in the experimental protocols.
Table 1: Amide Coupling of this compound with 4-Fluoro-2-nitroaniline
| Parameter | Value | Reference |
| Starting Materials | This compound, 4-Fluoro-2-nitroaniline | General Protocol |
| Coupling Reagent | HATU | [1] |
| Base | DIPEA | [2] |
| Solvent | DMF | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 16 hours | [2] |
| Yield of Product | 85-95% (Estimated) | [1][2] |
| Purity (by HPLC) | >95% | General Protocol |
Table 2: Reductive Cyclization to form 2-(2-(Trifluoromethoxy)phenyl)-5-fluoro-1H-benzo[d]imidazole
| Parameter | Value | Reference |
| Starting Material | N-(4-fluoro-2-nitrophenyl)-2-(trifluoromethoxy)benzamide | General Protocol |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Adapted from similar cyclizations |
| Solvent | Ethanol/Water | Adapted from similar cyclizations |
| Reaction Temperature | Reflux | Adapted from similar cyclizations |
| Reaction Time | 4-6 hours | Adapted from similar cyclizations |
| Yield of Product | 70-85% (Estimated) | General Protocol |
| Purity (by HPLC) | >98% | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of N-(4-fluoro-2-nitrophenyl)-2-(trifluoromethoxy)benzamide
This protocol details the synthesis of a key benzamide intermediate via an amide coupling reaction.
Materials:
-
This compound
-
4-Fluoro-2-nitroaniline
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-fluoro-2-nitroaniline (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-fluoro-2-nitrophenyl)-2-(trifluoromethoxy)benzamide.
Protocol 2: Synthesis of 2-(2-(Trifluoromethoxy)phenyl)-5-fluoro-1H-benzo[d]imidazole
This protocol describes the reductive cyclization of the previously synthesized benzamide to form a benzimidazole, a common scaffold in kinase inhibitors.
Materials:
-
N-(4-fluoro-2-nitrophenyl)-2-(trifluoromethoxy)benzamide
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend N-(4-fluoro-2-nitrophenyl)-2-(trifluoromethoxy)benzamide (1.0 eq) in a mixture of ethanol and water (3:1).
-
Heat the mixture to reflux to achieve partial dissolution.
-
Add sodium dithionite (4.0 eq) portion-wise over 30 minutes. The reaction mixture will typically change color.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the aqueous residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the pure 2-(2-(Trifluoromethoxy)phenyl)-5-fluoro-1H-benzo[d]imidazole.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a benzimidazole-based pharmaceutical intermediate.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a benzimidazole intermediate.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 2-(Trifluormethoxy)benzoesäure für die Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2-(Trifluormethoxy)benzoesäure ist eine organische Verbindung, die in der pharmazeutischen und chemischen Forschung von Interesse ist. Für ihre genaue Quantifizierung, Reinheitsbewertung und strukturelle Aufklärung sind robuste Analysemethoden unerlässlich. Diese Anwendungshinweise bieten detaillierte Protokolle für die Analyse von 2-(Trifluormethoxy)benzoesäure mittels Gaschromatographie-Massenspektrometrie (GC-MS) nach Derivatisierung sowie mittels Hochleistungsflüssigkeitschromatographie (HPLC), bei der eine Derivatisierung oft nicht erforderlich ist. Die Derivatisierung für die GC-Analyse ist notwendig, um die Flüchtigkeit der ansonsten schwer flüchtigen Carbonsäure zu erhöhen und die Peakform zu verbessern.
Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS)
Für die GC-MS-Analyse muss die polare und schwerflüchtige Carbonsäuregruppe der 2-(Trifluormethoxy)benzoesäure in einen flüchtigeren Ester oder ein Silylderivat umgewandelt werden. Dies verbessert die chromatographische Leistung und ermöglicht eine empfindliche Detektion.
Experimentelle Protokolle
1. Derivatisierung durch Veresterung (Bildung von Methylestern)
Die Veresterung ist eine gängige Methode zur Derivatisierung von Carbonsäuren.[1] Die Reaktion der Carbonsäure mit einem Alkohol unter sauren Bedingungen führt zur Bildung eines Esters.
-
Reagenzien:
-
2-(Trifluormethoxy)benzoesäure
-
Methanol (MeOH), wasserfrei
-
Acetylchlorid oder konzentrierte Schwefelsäure (H₂SO₄) als Katalysator
-
Extraktionslösungsmittel (z. B. Hexan, Dichlormethan)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Protokoll:
-
Lösen Sie eine genau abgewogene Menge (ca. 1 mg) 2-(Trifluormethoxy)benzoesäure in 1 ml Methanol in einem Reaktionsgefäß.
-
Fügen Sie vorsichtig 200 µl Acetylchlorid oder einige Tropfen konzentrierte H₂SO₄ hinzu.
-
Verschließen Sie das Gefäß fest und erhitzen Sie es für 1-2 Stunden bei 60-70 °C in einem Heizblock oder Wasserbad.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Neutralisieren Sie die Reaktion vorsichtig durch Zugabe einer gesättigten Natriumbicarbonatlösung, bis die Gasentwicklung aufhört.
-
Extrahieren Sie den gebildeten Methylester durch Zugabe von 1 ml Hexan und kräftiges Schütteln.
-
Trennen Sie die organische (obere) Phase ab und trocknen Sie sie über wasserfreiem Natriumsulfat.
-
Überführen Sie den Extrakt in ein GC-Vial für die Analyse.
-
2. Derivatisierung durch Silylierung
Die Silylierung ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe, was die Flüchtigkeit erhöht.[2] Gängige Silylierungsreagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
-
Reagenzien:
-
2-(Trifluormethoxy)benzoesäure (getrocknet)
-
Silylierungsreagenz (z. B. BSTFA mit 1% TMCS oder MSTFA)
-
Aprotisches Lösungsmittel (z. B. Pyridin, Acetonitril, Dichlormethan)
-
-
Protokoll:
-
Lösen Sie ca. 1 mg der getrockneten 2-(Trifluormethoxy)benzoesäure in 500 µl eines aprotischen Lösungsmittels in einem Reaktionsgefäß.
-
Fügen Sie 100 µl des Silylierungsreagenzes (z. B. MSTFA) hinzu.
-
Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60-80 °C.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Die Probe ist nun für die direkte Injektion in das GC-MS-System bereit.
-
GC-MS Bedingungen (Beispiel)
| Parameter | Einstellung |
| GC-Säule | HP-5ms (30 m x 0.25 mm, 0.25 µm) oder äquivalent |
| Einlass-Temperatur | 250 °C |
| Injektionsvolumen | 1 µL (Splitless-Modus) |
| Trägergas | Helium, konstante Flussrate 1.0 mL/min |
| Ofentemperaturprogramm | Anfangstemperatur 80 °C (2 min halten), dann mit 10 °C/min auf 280 °C (5 min halten) |
| MS-Transferleitung | 280 °C |
| Ionenquelle-Temperatur | 230 °C |
| Ionisationsenergie | 70 eV |
| Scan-Modus | Full Scan (m/z 50-500) |
Datenpräsentation
Die folgende Tabelle fasst typische quantitative Leistungsdaten zusammen, die für die Analyse von derivatisierten Carbonsäuren mittels GC-MS erwartet werden können.
| Parameter | Methylester-Derivat | TMS-Derivat |
| Erwartete Retentionszeit | Abhängig von den genauen GC-Bedingungen | Abhängig von den genauen GC-Bedingungen |
| Nachweisgrenze (LOD) | 0.1 - 1.0 µg/L | 0.1 - 1.0 µg/L |
| Bestimmungsgrenze (LOQ) | 0.3 - 3.0 µg/L | 0.3 - 3.0 µg/L |
| Linearer Bereich | 1 - 100 µg/L | 1 - 100 µg/L |
| Präzision (RSD) | < 10% | < 7.5% |
Hinweis: Diese Werte sind Schätzungen und müssen für die spezifische Anwendung validiert werden.
Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC)
Für die HPLC-Analyse von 2-(Trifluormethoxy)benzoesäure ist in der Regel keine Derivatisierung erforderlich. Die Retention und Peakform werden hauptsächlich durch den pH-Wert der mobilen Phase gesteuert.
Experimentelles Protokoll
-
Probenvorbereitung:
-
Lösen Sie eine genau abgewogene Menge der 2-(Trifluormethoxy)benzoesäure in der mobilen Phase oder einer Mischung aus Acetonitril und Wasser, um eine Stammlösung von ca. 1 mg/mL zu erhalten.
-
Erstellen Sie eine Kalibrierreihe durch Verdünnen der Stammlösung (z. B. 1, 5, 10, 25, 50, 100 µg/mL).
-
Filtrieren Sie alle Lösungen vor der Injektion durch einen 0.45 µm Spritzenfilter.
-
-
HPLC-System und Bedingungen:
-
HPLC-Säule: C18-Umkehrphasensäule (z. B. 150 mm x 4.6 mm, 5 µm Partikelgröße).
-
Mobile Phase: Eine Mischung aus einem organischen Lösungsmittel (Acetonitril oder Methanol) und einem sauren wässrigen Puffer. Der saure Puffer (z. B. 0.1% Phosphorsäure oder Ameisensäure in Wasser) ist entscheidend, um die Ionisierung der Carbonsäuregruppe zu unterdrücken und so eine gute Peakform und Retention zu gewährleisten.
-
Beispiel für eine mobile Phase: Acetonitril : 0.1% Phosphorsäure in Wasser (z.B. 60:40, v/v).
-
Flussrate: 1.0 mL/min.
-
Säulentemperatur: 30 °C.
-
Injektionsvolumen: 10 µL.
-
Detektion: UV-Detektor bei einer Wellenlänge von ca. 230 nm oder 275 nm.
-
Datenpräsentation
| Parameter | HPLC-UV |
| Erwartete Retentionszeit | Abhängig von der genauen Zusammensetzung der mobilen Phase |
| Nachweisgrenze (LOD) | 0.05 µg/mL |
| Bestimmungsgrenze (LOQ) | 0.25 µg/mL |
| Linearer Bereich | 0.5 - 100 µg/mL |
| Präzision (RSD) | < 5% |
| Wiederfindungsrate | 97 - 101% |
Hinweis: Diese Werte sind Schätzungen und müssen für die spezifische Anwendung validiert werden.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Analyse.
Abbildung 2: Protokoll für die Veresterungsreaktion.
References
Application Notes and Protocols for Amide Coupling Reactions with 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-(Trifluoromethoxy)benzoic acid is a valuable building block in drug discovery. The trifluoromethoxy (-OCF₃) group, often considered a "super-trifluoromethyl" bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of robust and efficient methods for the amide coupling of this compound with a diverse range of amines is of significant interest to researchers in the field.
These application notes provide an overview of common amide coupling methodologies, detailed experimental protocols, and representative data for the synthesis of N-substituted-2-(trifluoromethoxy)benzamides.
Overview of Common Amide Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide bond is typically inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and desired reaction conditions.
1. Carbodiimides (e.g., EDC) with Additives (e.g., HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of removal of its urea byproduct. It is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as acyl transfer agents, forming an active ester that is more reactive towards the amine and less prone to side reactions and racemization.
2. Uronium/Aminium Salts (e.g., HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction kinetics and high coupling efficiency, especially with sterically hindered or electron-deficient substrates.[1] HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which readily reacts with the amine.[1] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is typically required.
Quantitative Data for Amide Coupling Reactions
The following table summarizes representative conditions and yields for amide coupling reactions. While specific data for this compound is limited in the public domain, the following examples with structurally related benzoic acids provide valuable insights into expected outcomes.
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference (Analogous System) |
| 2-Amino-2-methylpropan-1-ol | SOCl₂, then amine | - | CH₂Cl₂ | - | 0 to RT | - | [2] |
| Substituted Anilines | T3P | Et₃N | CH₂Cl₂ | 6 | RT | 65 | [3] |
| Benzylamine | HATU | TEA | ACN | 18 | RT | 79 | [4] |
| Various Amines | HATU | DIEA | DMA | - | RT | - | [4] |
| Aniline Derivatives | EDC, HOBt | DIEA | DMF | 24 | RT | 60-85 | [5] |
| Benzylamines | HATU | DIEA | DMF | 12 | RT | 70-95 | [5] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or possess low nucleophilicity.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 - 1.5 equiv).
-
Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIEA (2.0 - 3.0 equiv) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.0 - 1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for a broad range of amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine (1.0-1.2 equiv), and HOBt (1.2-1.5 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Add DIEA or TEA (2.0-3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for amide coupling reactions.
Conclusion
This compound is a key substrate for the synthesis of novel amide derivatives with potential applications in drug discovery and materials science. The choice of coupling reagent, base, and solvent can be tailored to the specific amine substrate to achieve optimal results. The HATU and EDC/HOBt mediated protocols provided herein offer reliable and versatile methods for the efficient synthesis of a wide range of N-substituted-2-(trifluoromethoxy)benzamides. Careful monitoring and purification are essential to obtain the desired products in high purity.
References
Application Notes and Protocols for the Esterification of 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 2-(trifluoromethoxy)benzoic acid is a crucial chemical transformation for the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃) imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing characteristics, which can enhance the pharmacological profile of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of methyl and ethyl esters of this compound via Fischer esterification.
Reaction Principle
The esterification of this compound is typically achieved through the Fischer esterification method. This reaction involves the acid-catalyzed reaction of the carboxylic acid with an alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is commonly used, and/or the water formed during the reaction is removed.
General Reaction Scheme:
Figure 1: General Fischer Esterification Reaction
Data Presentation
The following table summarizes the expected products and their relevant physical properties. Please note that specific boiling and melting points for the esters of this compound are not widely reported in the literature; therefore, data for the closely related 2-(trifluoromethyl)benzoic acid esters are provided as an estimation.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl 2-(trifluoromethoxy)benzoate | ![]() | C₉H₇F₃O₃ | 220.15 | ~105 °C / 25 mmHg (for methyl 2-(trifluoromethyl)benzoate)[1] |
| Ethyl 2-(trifluoromethoxy)benzoate | ![]() | C₁₀H₉F₃O₃ | 234.17 | ~90-91 °C / 10 mmHg (for ethyl 2-(trifluoromethyl)benzoate)[2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(trifluoromethoxy)benzoate
This protocol outlines the synthesis of methyl 2-(trifluoromethoxy)benzoate using a standard Fischer esterification procedure with sulfuric acid as the catalyst.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 24.2 mmol) in an excess of anhydrous methanol (e.g., 50 mL).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid, and finally with brine (30 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(trifluoromethoxy)benzoate.
-
Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.
Protocol 2: Synthesis of Ethyl 2-(trifluoromethoxy)benzoate
This protocol describes the synthesis of ethyl 2-(trifluoromethoxy)benzoate, following a similar Fischer esterification procedure.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 24.2 mmol) and an excess of anhydrous ethanol (e.g., 60 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic phase with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(trifluoromethoxy)benzoate.
-
Purification: Purify the crude product by vacuum distillation.
Expected Yield: Similar to the methyl ester, the expected yield is anticipated to be in the range of 70-90%, based on analogous reactions.
Visualizations
Signaling Pathway: Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed esterification of this compound.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 2-(trifluoromethoxy)benzoyl esters.
Caption: General workflow for ester synthesis.
Conclusion
The protocols provided herein offer a robust starting point for the successful esterification of this compound. Researchers should consider that optimization of reaction conditions, such as reaction time, temperature, and catalyst loading, may be necessary to achieve the highest possible yields for their specific application. Standard laboratory safety practices should be followed at all times, particularly when handling concentrated acids and flammable organic solvents.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-(Trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions involving 2-(trifluoromethoxy)benzoic acid derivatives. This class of reaction is pivotal in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The trifluoromethoxy group is a valuable substituent that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1][2] This reaction is widely favored in the pharmaceutical industry due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of starting materials.[1][3]
The this compound scaffold presents unique challenges and opportunities in Suzuki coupling. The ortho-substitution with the trifluoromethoxy group can introduce steric hindrance, which may necessitate the use of specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve high yields.[4][5] The carboxylic acid moiety can also influence the reaction, potentially requiring an additional equivalent of base.[4]
Key Applications in Drug Discovery
Derivatives of this compound are important building blocks in the synthesis of pharmacologically active molecules. The biaryl structures formed via Suzuki coupling are common motifs in a wide range of therapeutic agents. The trifluoromethoxy group, in particular, can modulate the lipophilicity and pKa of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of a this compound derivative, typically a bromo-substituted analog, with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.
Chemical Equation:
Experimental Protocols
This section outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with an arylboronic acid. This protocol is a starting point and may require optimization depending on the specific substrates used.
Materials and Equipment
Reagents:
-
Bromo-2-(trifluoromethoxy)benzoic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvents (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and product characterization (TLC, LC-MS, NMR)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the bromo-2-(trifluoromethoxy)benzoic acid derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the chosen anhydrous and degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.[6] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki coupling reactions involving substituted benzoic acids, which can serve as a guide for optimizing reactions with this compound derivatives.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Benzoic Acids. [7]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~90 |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | 24 | Variable |
Table 2: Expected Yields for Suzuki Coupling of Various Aryl Halides with Boronic Acids. [3]
| Aryl Halide | Coupling Partner | Product | Expected Yield (%) | Notes |
| 4-Bromotoluene | Methyl 3-boronobenzoate | Methyl 3-(4-methylphenyl)benzoate | 91-96% | A standard, sterically unhindered coupling. |
| 1-Iodo-4-nitrobenzene | Methyl 3-boronobenzoate | Methyl 3-(4-nitrophenyl)benzoate | 88-94% | Electron-withdrawing groups are well-tolerated. |
| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 75-85% | Heteroaromatic halides can be effective coupling partners. |
| 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | 2-Phenyl-1,3-dimethylbenzene | 60-75% | Steric hindrance can lead to lower yields. |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yields: For sterically hindered substrates like this compound derivatives, consider using catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or RuPhos.[4][5] Increasing the reaction temperature or switching to microwave irradiation may also improve yields.[6]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. This can sometimes be minimized by using a milder base or ensuring anhydrous conditions.[4]
-
Incomplete Conversion: Ensure the quality of all reagents, particularly the solvent and the boronic acid. Inadequate degassing can lead to catalyst deactivation. Increasing the catalyst loading or reaction time might be necessary.
By following these guidelines and protocols, researchers can effectively utilize Suzuki-Miyaura cross-coupling reactions for the synthesis of novel biaryl compounds derived from this compound, paving the way for the development of new pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Role of 2-(Trifluoromethoxy)benzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(trifluoromethoxy)benzoic acid and its derivatives in the synthesis of bioactive molecules. The unique properties conferred by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make this scaffold a valuable building block in medicinal chemistry.
Introduction
This compound is an aromatic carboxylic acid that has garnered significant interest in the field of drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular frameworks can profoundly influence their physicochemical and pharmacokinetic properties. This functional group is known to increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes. Furthermore, the trifluoromethoxy group can improve metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the in vivo half-life of a drug candidate. These characteristics make this compound and its derivatives attractive starting materials for the synthesis of a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Application Note 1: Synthesis of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide Scaffolds as Potential Anticancer Agents
This section details the synthesis of a series of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, which have demonstrated notable anticancer activity against the A549 human lung carcinoma cell line. The synthetic strategy involves the initial formation of a key benzamide intermediate, followed by derivatization through nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the yield and in vitro anticancer activity of representative synthesized compounds.
| Compound ID | Yield (%) | A549 IC₅₀ (µM) |
| 12a | 78% | 19 ± 0.50 |
| 13a | 82% | 17 ± 0.5 |
Experimental Protocol: Synthesis of N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (5)
This protocol describes the synthesis of a key intermediate used in the preparation of the final bioactive compounds.[1]
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
2-Aminoethanol
-
2,6-Dichloropyrazine
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of 4-(trifluoromethoxy)benzoyl chloride (2)
-
To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain 4-(trifluoromethoxy)benzoyl chloride as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide (3)
-
Dissolve 2-aminoethanol (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Add the crude 4-(trifluoromethoxy)benzoyl chloride (1.0 eq) solution dropwise to the above mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide.
Step 3: Synthesis of N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (5)
-
To a solution of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide (1.0 eq) in tetrahydrofuran (THF), add potassium tert-butoxide (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of 2,6-dichloropyrazine (1.0 eq) in THF to the reaction mixture.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide.
Experimental Workflow
Caption: Synthetic workflow for the preparation of the key intermediate.
Application Note 2: Potential Mechanism of Action in A549 Lung Cancer Cells
The synthesized N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives exhibit anticancer activity against A549 lung cancer cells. While the precise mechanism of action for this specific series of compounds is still under investigation, many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway in A549 cells is the EGFR signaling cascade, which includes the downstream PI3K/AKT/mTOR and MAPK/ERK pathways.[2][3] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
EGFR Signaling Pathway
Caption: Proposed inhibition of the EGFR signaling pathway in A549 cells.
The diagram above illustrates a simplified representation of the EGFR signaling pathway. Upon activation, EGFR can trigger two major downstream cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. Both pathways converge on transcription factors that regulate genes involved in cell proliferation and survival, while inhibiting apoptosis. It is hypothesized that the synthesized benzamide derivatives may exert their anticancer effects by inhibiting EGFR or other key kinases within this pathway, leading to a reduction in cell proliferation and an increase in apoptosis. Further investigation is required to elucidate the precise molecular target of these compounds.
References
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges and byproducts encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While various methods for trifluoromethoxylation of aromatic compounds exist, a prevalent laboratory and industrial-scale approach for synthesizing this compound is through a copper-catalyzed Ullmann-type condensation reaction. This typically involves the coupling of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-iodobenzoic acid) with a trifluoromethoxide source in the presence of a copper catalyst. Another potential, though less direct, route involves the trifluoromethoxylation of a suitable precursor like methyl salicylate, followed by hydrolysis of the ester to the carboxylic acid.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The byproduct profile is highly dependent on the chosen synthetic route and reaction conditions. However, based on analogous Ullmann-type reactions and general principles of aromatic chemistry, the following are common impurities:
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Unreacted Starting Materials: Incomplete conversion can lead to the presence of the initial 2-halobenzoic acid or trifluoromethoxide source in the final product.
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Homocoupling Byproduct (Biphenyl Derivative): The copper catalyst can promote the self-coupling of the 2-halobenzoic acid to form 2,2'-dicarboxybiphenyl.
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Decarboxylation Product: Under harsh reaction conditions (high temperatures), the desired this compound can undergo decarboxylation to yield trifluoromethoxybenzene.
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Products of Hydrolysis: If the trifluoromethoxide source is unstable in the presence of moisture, or if the reaction is not anhydrous, byproducts from its decomposition can arise.
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Isomeric Byproducts: Depending on the precursor, there is a possibility of forming other isomers, such as 3-(trifluoromethoxy)benzoic acid or 4-(trifluoromethoxy)benzoic acid, although this is less common with the directed synthesis from a 2-substituted precursor.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal reaction temperature. 4. Poor quality of reagents. | 1. Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to track the consumption of starting materials. Consider extending the reaction time if necessary. 2. Catalyst and Ligand: Ensure the copper catalyst is active. For Ullmann reactions, the choice of ligand can be critical; consider screening different ligands to improve catalytic turnover. 3. Optimize Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote byproduct formation. 4. Reagent Quality: Use freshly purified starting materials and ensure solvents are anhydrous, as moisture can quench reagents and deactivate catalysts. |
| Presence of Unreacted 2-Halobenzoic Acid | 1. Insufficient amount of trifluoromethoxide source. 2. Low reaction temperature or short reaction time. 3. Inefficient catalyst system. | 1. Stoichiometry: Use a slight excess of the trifluoromethoxide source to drive the reaction to completion. 2. Reaction Conditions: Gradually increase the reaction temperature and/or time while monitoring the reaction progress. 3. Catalyst System: Experiment with different copper sources (e.g., CuI, Cu(OAc)₂) and ligands to find a more efficient catalytic system. |
| Detection of 2,2'-Dicarboxybiphenyl | Homocoupling of the 2-halobenzoic acid starting material, a common side reaction in Ullmann condensations. | 1. Lower Catalyst Loading: While maintaining a sufficient amount for the primary reaction, excessive copper can promote homocoupling. 2. Ligand Effect: The choice of ligand can influence the selectivity of the cross-coupling versus homocoupling. Screening ligands may help minimize this byproduct. 3. Temperature Control: Avoid excessively high temperatures, which can favor this side reaction. |
| Formation of Trifluoromethoxybenzene | Decarboxylation of the product, typically promoted by high temperatures. | 1. Lower Reaction Temperature: If this byproduct is significant, attempt the synthesis at a lower temperature, even if it requires a longer reaction time. 2. Purification: This byproduct can often be removed by careful recrystallization or chromatography. |
| Difficulty in Product Purification | The polarity of the desired product and some byproducts (like the biphenyl derivative) can be similar, making separation challenging. | 1. Recrystallization: Experiment with different solvent systems for recrystallization. A multi-solvent system might be necessary to achieve good separation. 2. Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A carefully chosen eluent system is crucial for separating compounds with similar polarities. 3. Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities (like trifluoromethoxybenzene), and then re-acidify the aqueous layer to precipitate the purified product. |
Experimental Protocols
A representative experimental protocol for the synthesis of a structural analog, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, via an Ullmann-type reaction is described in US Patent 6,288,271 B1.[1] This can serve as a basis for developing a procedure for this compound.
Hypothetical Protocol for this compound Synthesis:
-
Preparation of Trifluoromethoxide: In a flame-dried reaction vessel under an inert atmosphere, a solution of trifluoromethanol in a suitable aprotic solvent (e.g., DMF, NMP) is treated with a strong base (e.g., sodium hydride) at a low temperature (e.g., 0 °C) to generate the sodium or potassium trifluoromethoxide in situ.
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Ullmann Condensation: To the freshly prepared trifluoromethoxide solution, 2-chlorobenzoic acid (or 2-iodobenzoic acid) and a copper(I) salt (e.g., CuI) are added.
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Reaction: The reaction mixture is heated to an elevated temperature (typically between 100-150 °C) and stirred for several hours until reaction monitoring indicates the consumption of the starting materials.
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Work-up: The reaction mixture is cooled to room temperature and quenched with a dilute acid (e.g., HCl). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Trifluoromethoxy)benzoic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes.
Route 1: From 2-(Trifluoromethoxy)benzonitrile via Hydrolysis
Q1: My hydrolysis of 2-(trifluoromethoxy)benzonitrile is slow or incomplete. How can I improve the conversion rate?
Possible Causes:
-
Insufficiently harsh reaction conditions: The trifluoromethoxy group can affect the reactivity of the nitrile.
-
Inadequate mixing: If using a heterogeneous mixture (e.g., with a solid base), poor stirring can limit the reaction rate.
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Low-quality reagents: Impurities in the nitrile or the acid/base can hinder the reaction.
Solutions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for any decomposition of the starting material or product.
-
Use a Stronger Acid or Base: For acidic hydrolysis, consider using concentrated sulfuric acid. For basic hydrolysis, a higher concentration of NaOH or KOH, or the use of a stronger base like potassium tert-butoxide in an appropriate solvent system, may be beneficial.
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Employ a Phase-Transfer Catalyst: In basic hydrolysis, a phase-transfer catalyst can enhance the reaction rate if the nitrile has poor solubility in the aqueous base.
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Ensure Efficient Stirring: Use a mechanical stirrer for larger-scale reactions to ensure the mixture is homogeneous.
-
Microwave Irradiation: The use of microwave irradiation can sometimes significantly reduce reaction times for nitrile hydrolysis.
Q2: I am observing the formation of a significant amount of 2-(trifluoromethoxy)benzamide as a byproduct. How can I promote complete hydrolysis to the carboxylic acid?
Possible Cause:
-
The hydrolysis of the intermediate amide is the rate-limiting step.
Solutions:
-
Prolong Reaction Time: Extend the reaction time to allow for the complete conversion of the amide to the carboxylic acid.
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Increase Reagent Concentration: A higher concentration of the acid or base can accelerate the hydrolysis of the amide.
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Elevate Temperature: As with the initial hydrolysis, a higher temperature can facilitate the conversion of the amide.
Route 2: From 2-Iodobenzotrifluoride via Palladium-Catalyzed Carbonylation
Q3: The yield of my palladium-catalyzed carbonylation of 2-iodobenzotrifluoride is low. What are the critical parameters to optimize?
Possible Causes:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities.
-
Suboptimal ligand choice: The choice of phosphine ligand is crucial for the efficiency of the carbonylation of sterically hindered substrates.
-
Insufficient carbon monoxide pressure: Inadequate CO pressure can lead to a slow reaction rate and side reactions.
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Low reaction temperature: The reaction may require a certain temperature to proceed at a reasonable rate.
Solutions:
-
Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use degassed solvents.
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Ligand Screening: Experiment with different phosphine ligands. For ortho-substituted substrates, bulkier electron-rich ligands can sometimes be more effective.
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Optimize CO Pressure: While atmospheric pressure can work, increasing the CO pressure (e.g., using a pressure vessel) can significantly improve the reaction rate and yield.
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Vary the Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and catalyst stability.
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Base Selection: The choice of base is also important. Organic bases like triethylamine or DBU are commonly used.
Q4: I am observing the formation of byproducts from the decomposition of my starting material. How can I minimize this?
Possible Causes:
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High reaction temperature: Excessive heat can lead to the decomposition of the starting material or the product.
-
Prolonged reaction time at high temperature: This can also contribute to decomposition.
Solutions:
-
Lower the Reaction Temperature: Find the minimum temperature at which the reaction proceeds efficiently.
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Monitor the Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating.
Frequently Asked Questions (FAQs)
Q1: What is a common and high-yielding method for the synthesis of this compound?
A promising route involves the hydrolysis and oxidation of 2-trifluoromethyl benzyl dichloride. This method has been reported to produce high yields and purity.[1]
Q2: How can I purify the final this compound product if it is discolored?
Discoloration is often due to organic impurities. Recrystallization is a common and effective purification method. If the color persists after recrystallization, you can try treating the solution with activated charcoal before filtration.
Q3: What are the key safety precautions to take during the synthesis of this compound?
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Many of the reagents used, such as strong acids, bases, and organometallic compounds, are corrosive and/or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Reactions under pressure should be conducted behind a blast shield with appropriate pressure-rated equipment.
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Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Hydrolysis and Oxidation of 2-Trifluoromethyl Benzyl Dichloride
This protocol is adapted from a patented procedure and is suitable for producing this compound with high yield and purity.[1]
Step 1: Reaction Setup
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In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-trifluoromethyl benzyl dichloride.
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Slowly add nitric acid to the reaction vessel. The mass ratio of 2-trifluoromethyl benzyl dichloride to nitric acid can be varied (e.g., 1:2 to 1:5). The concentration of nitric acid can also be adjusted (e.g., 30% to 80%).
Step 2: Reaction
-
Heat the reaction mixture to the desired temperature (e.g., 50-150 °C).
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Maintain the temperature and stir the mixture for the required reaction time. The reaction progress can be monitored by a suitable analytical technique (e.g., GC or HPLC).
Step 3: Work-up and Isolation
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After the reaction is complete, cool the mixture to below 10 °C.
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The product will precipitate out of the solution.
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Filter the solid product.
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Wash the product with cold water.
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Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Nitric Acid Concentration and Temperature on the Yield of this compound [1]
| Mass Ratio (Substrate:Nitric Acid) | Nitric Acid Concentration | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| 1:5 | 30% | 50-60 | 95.1 | 99.0 |
| 1:2 | 80% | 70-80 | 95.8 | 99.2 |
| 1:3 | 50% | 140-150 | 95.8 | 99.2 |
Visualizations
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via hydrolysis and oxidation.
References
Technical Support Center: Recrystallization of 2-(Trifluoromethoxy)benzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2-(Trifluoromethoxy)benzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Toluene has been successfully used to recrystallize the related compound 2-(trifluoromethyl)benzoic acid, yielding high purity and recovery.[1] Given the structural similarities, toluene is an excellent starting point. The general principle is to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2][3] Due to the lipophilic nature of the trifluoromethoxy group, other potential solvents include non-polar or weakly polar organic solvents.[4][5]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: First, ensure the solvent is at its boiling point. If the compound remains undissolved, add small additional volumes of the hot solvent incrementally until the solid dissolves completely.[3] Be cautious not to add a large excess, as this will significantly reduce your final yield.[6][7] Note that some insoluble impurities may never dissolve; if this is the case, a hot filtration step is required to remove them before cooling.[8]
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly. For aromatic carboxylic acids, combinations like ethanol/water are sometimes used.[2]
Q4: How can I remove colored impurities from my sample?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[9][10] After adding the charcoal, boil the solution for a few minutes. The impurities will adsorb onto the surface of the charcoal, which can then be removed via hot gravity filtration. Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not saturated enough for crystals to form.[6][7] 2. The solution is supersaturated. Crystal nucleation has not initiated.[7] | 1. Boil off a portion of the solvent to increase the concentration and allow it to cool again.[6] 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface.[11] b) Adding a "seed crystal" of the pure compound.[7][8] c) Cooling the flask in an ice bath to further decrease solubility.[7] |
| The compound "oils out" instead of crystallizing. | 1. The solution is supersaturated at a temperature above the compound's melting point. This is common with impure samples. 2. The rate of cooling is too fast. [6] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point.[6][7] 3. Allow the flask to cool much more slowly. Insulating the flask can help.[7] |
| The recrystallization yield is very low. | 1. Too much solvent was used , causing a significant amount of the product to remain in the mother liquor.[6][7] 2. Premature crystallization occurred during hot filtration. 3. Too much activated charcoal was used. [6] | 1. Before starting, use solubility tests to determine the minimum amount of solvent needed. If the mother liquor is still available, you can try to recover more product by evaporating some solvent and re-cooling.[6] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and crystallization during this step.[9] 3. Use only a very small amount of charcoal. |
| The final product is still impure. | 1. Crystallization occurred too rapidly , trapping impurities within the crystal lattice.[6] 2. The chosen solvent was not appropriate , and the impurities have similar solubility profiles to the product. | 1. Ensure the solution cools slowly and undisturbed. Rapid cooling (e.g., placing directly in an ice bath) should be avoided until a substantial amount of crystals have already formed at room temperature.[12] 2. Repeat the recrystallization, potentially with a different solvent system. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1979-29-9 | [13] |
| Molecular Formula | C₈H₅F₃O₃ | [13] |
| Molecular Weight | 206.12 g/mol | [13] |
| Appearance | Solid | |
| Melting Point | 75-80 °C (96% purity) |
Table 2: Recrystallization Performance Example (for a related compound)
| Solvent | Purity Achieved | Yield | Source |
| Toluene | 99.5% | 96.8% | [1] |
Experimental Protocol: Recrystallization using Toluene
This protocol is adapted from a method used for a structurally similar compound, 2-(trifluoromethyl)benzoic acid.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling while stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for 5-10 minutes.[9]
-
Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with a fluted filter paper to prevent premature crystallization. Pour the hot solution through the filter paper to remove the solid impurities.[8]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][7]
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent (toluene) to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely by leaving the vacuum on to pull air through them. For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a drying oven at a temperature well below the compound's melting point.
Visualized Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. youtube.com [youtube.com]
- 13. This compound | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: Purification of 2-(Trifluoromethoxy)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(Trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route employed. Common synthesis pathways and their potential impurities include:
-
From 2-Chlorobenzonitrile: This route involves the conversion of the nitrile group to a carboxylic acid and the introduction of the trifluoromethoxy group. Potential impurities include unreacted 2-chlorobenzonitrile, 2-chloro-N-phenylbenzamide (from incomplete hydrolysis), and positional isomers (3- and 4-(trifluoromethoxy)benzoic acid) if the reaction conditions are not well-controlled.
-
From 2-Hydroxybenzoic Acid (Salicylic Acid): Trifluoromethylation of the hydroxyl group can lead to impurities. These may include unreacted 2-hydroxybenzoic acid, partially reacted intermediates, and byproducts from the trifluoromethylating agent.
-
General Impurities: Regardless of the synthetic route, common impurities can include residual solvents from the reaction or initial work-up, and colored byproducts arising from side reactions or degradation.
Q2: My purified this compound has a yellowish or brownish tint. How can I remove the color?
A2: Discoloration is usually due to trace amounts of organic impurities or tar-like byproducts from the synthesis. The following methods can be effective in removing color:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. It is crucial to use a minimal amount to avoid adsorbing the desired product and to perform a hot filtration to remove the charcoal before crystallization.
-
Sublimation: Vacuum sublimation is a highly effective technique for obtaining a pure, white crystalline product, as it separates the volatile this compound from non-volatile colored impurities.
Q3: I am having difficulty crystallizing this compound. What should I do?
A3: Crystallization problems can arise from several factors, including solvent choice, impurity levels, and cooling rate. Here are some troubleshooting steps:
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of pure this compound.
-
Solvent Concentration: You may have used too much solvent. Try evaporating some of the solvent to create a more concentrated solution and then allow it to cool again.
-
"Oiling Out": If the compound separates as an oil instead of a solid, this may be due to a supersaturated solution above the melting point of the impure compound or cooling too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using an insulated container can help moderate the cooling rate.[1]
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization to a more volatile ester may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide structural information and help identify impurities. Quantitative NMR (qNMR) can be used for purity determination against a certified internal standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Recrystallization | Improper solvent choice; Incomplete removal of impurities; Co-crystallization of isomers. | - Select a solvent with a steep solubility curve (high solubility at high temperature, low solubility at low temperature).- Perform a second recrystallization.- For persistent isomeric impurities, consider fractional crystallization or preparative chromatography.[1] |
| Poor Recovery After Recrystallization | Too much solvent used; Significant solubility in the cold solvent; Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.[1] |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated at a temperature above the melting point of the impure compound; Cooling is too rapid. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool down much more slowly. An insulated container can help moderate the cooling rate.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Compound and Impurities | Inappropriate solvent system (eluent); Column overloading. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly or Too Slowly | Eluent is too polar or not polar enough. | - If the compound elutes too quickly (high Rf on TLC), decrease the polarity of the eluent.- If the compound elutes too slowly or not at all (low Rf on TLC), increase the polarity of the eluent. |
| Streaking or Tailing of Bands | Sample is not soluble in the eluent; Column packing is uneven. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- Ensure the silica gel is packed uniformly without any cracks or channels. |
Data Presentation
Comparison of Purification Techniques
The choice of purification method depends on the initial purity of the crude product, the nature of the impurities, and the desired final purity.
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | >99% (for crystalline solids) | Simple, cost-effective, scalable. | Not effective for impurities with similar solubility profiles; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | >99.5% | Highly effective for separating compounds with very similar properties; applicable to a wide range of compounds. | More time-consuming and expensive than recrystallization; requires solvent selection and optimization. |
| Acid-Base Extraction | Separation of acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values. | 80-95% | Good for removing neutral and basic impurities from an acidic product. | Less effective for removing acidic impurities with similar pKa values. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the specific impurities present. A common solvent system for benzoic acid derivatives is a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Water Addition: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).[1]
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol is suitable for separating the product from closely related impurities.
-
Solvent Selection: Determine a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1) is often a good starting point for acidic compounds.
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Column Packing: Prepare a slurry of silica gel in the least polar component of the eluent (e.g., hexanes) and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Acid-Base Extraction
This protocol is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a 1 M HCl solution with stirring until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for crystallization problems.
References
Challenges in the scale-up of 2-(Trifluoromethoxy)benzoic acid production
Technical Support Center: Production of 2-(Trifluoromethoxy)benzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. It provides troubleshooting advice, frequently asked questions, and representative experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound on a larger scale?
A1: While multiple routes exist, two common strategies for scale-up are considered:
-
Grignard Reaction: This involves forming a Grignard reagent from a 2-(trifluoromethoxy)halobenzene (typically the bromo- derivative) and reacting it with carbon dioxide (dry ice).[1][2][3] This is a versatile method for forming the carboxylic acid group.
-
Hydrolysis of a Precursor: This route involves the hydrolysis of a suitable precursor like 2-(trifluoromethoxy)benzotrichloride or 2-(trifluoromethoxy)benzonitrile. This method can be robust but depends on the availability and cost of the starting materials.
Q2: What are the primary challenges during the scale-up of the Grignard route?
A2: The primary challenges include:
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture. Ensuring all glassware, solvents, and reagents are scrupulously dry is critical for successful reaction initiation and to prevent yield loss.[1][4]
-
Reaction Initiation: Initiating the formation of the Grignard reagent can be difficult on a large scale. This may require activators like iodine or sonication.[4]
-
Byproduct Formation: A common side reaction is the formation of a biphenyl derivative, which can complicate purification.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and requires careful temperature control to prevent runaway reactions.
Q3: My final product is off-white or yellowish. How can I improve the color?
A3: Discoloration often arises from tar-like byproducts formed during the synthesis.[5] Two effective methods for color removal are:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities.[5]
-
Recrystallization Solvent Selection: Choosing an appropriate solvent system for recrystallization is crucial. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) often yields the best results for removing both colored and other impurities.
Q4: What are the most common impurities to look for?
A4: Common impurities depend on the synthetic route but may include:
-
Unreacted Starting Materials: Such as the initial 2-(trifluoromethoxy)halobenzene.
-
Positional Isomers: If the starting material contains isomeric impurities, they will likely carry through to the final product and can be difficult to separate.
-
Hydrolysis Byproducts: Depending on the reaction conditions, the trifluoromethoxy group can be sensitive to hydrolysis, potentially leading to phenolic impurities.[6]
Q5: What are the key safety precautions when handling reagents for this synthesis?
A5: Safety is paramount. Key precautions include:
-
Handling Grignard Reagents: These are highly reactive. Use an inert atmosphere (like nitrogen or argon) and avoid any contact with water or protic solvents.
-
Solvent Safety: Anhydrous ethers like THF or diethyl ether, commonly used for Grignard reactions, are extremely flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield (Grignard Route) | Wet Glassware/Solvents: Trace moisture is quenching the Grignard reagent. | Oven-dry all glassware immediately before use. Use freshly distilled anhydrous solvents. |
| Poor Quality Magnesium: The surface of the magnesium turnings is oxidized. | Use fresh, high-quality magnesium turnings. Briefly crush a few turnings in a mortar and pestle just before use to expose a fresh surface. | |
| Reaction Not Initiating: The reaction between the halide and magnesium fails to start. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. Use of sonication can also help activate the magnesium surface.[4] | |
| Low Purity of Final Product | Incomplete Reaction: Significant starting material remains. | Increase reaction time or temperature (within stable limits). Monitor the reaction by TLC or GC to ensure full conversion before workup. |
| Side Reactions: Formation of byproducts like biphenyls or phenols. | Control the temperature carefully during Grignard formation. Ensure slow, controlled addition of reagents. For purification, consider column chromatography or careful recrystallization. | |
| Inefficient Purification: Isomers or closely related impurities are co-crystallizing. | Experiment with different recrystallization solvents or solvent pairs. If isomers are present, a multi-step purification or preparative HPLC may be necessary.[5] | |
| Difficulty in Product Isolation | Premature Crystallization: Product crystallizes out during hot filtration. | Use a pre-heated funnel and filter flask to maintain the temperature of the solution during filtration.[5] |
| Product Oiling Out: The product separates as an oil instead of crystals upon cooling. | Ensure the cooling process is slow and gradual. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Re-dissolve and add slightly more of the "good" solvent if the solution is too saturated. |
Data Presentation
Table 1: Comparison of Representative Synthesis Routes
| Parameter | Grignard Carboxylation | Precursor Hydrolysis (Benzotrichloride) |
| Starting Material | 1-Bromo-2-(trifluoromethoxy)benzene | 2-(Trifluoromethoxy)benzotrichloride |
| Key Reagents | Mg turnings, CO₂ (dry ice), HCl | H₂O, H₂SO₄ or other acid/base catalyst |
| Typical Yield | 65-85% | 80-95% |
| Purity (Post-Purification) | >98% | >99% |
| Scale-Up Pros | Well-established reaction class; readily available reagents. | Often high-yielding; simpler reaction setup. |
| Scale-Up Cons | Highly sensitive to moisture and air; initiation can be tricky; exothermic. | Precursor may be expensive or require separate synthesis; corrosive reagents. |
Table 2: Critical Process Parameters for Grignard Synthesis
| Parameter | Typical Range | Impact on Process |
| Reaction Temperature | 25-65°C (Solvent Reflux) | Affects reaction rate and initiation. Higher temperatures can increase byproduct formation. |
| Reagent Addition Rate | Slow, dropwise | Controls the exotherm and minimizes side reactions. Critical for large-scale safety. |
| Solvent | Anhydrous THF, Diethyl Ether | Must be completely dry. Solvent choice affects solubility and reaction temperature. |
| Stirring Rate | Vigorous | Essential for maintaining contact between the magnesium surface and the halide. |
Experimental Protocols
Protocol: Synthesis via Grignard Reaction (Lab Scale Example)
This protocol is a representative example and must be adapted and optimized for scale-up with appropriate safety reviews.
-
Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen.
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the addition funnel, prepare a solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add ~10% of the bromide solution to the magnesium turnings. If the reaction does not initiate (slight bubbling, warming), add one small crystal of iodine.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-water bath.
-
In a separate, large flask, crush an excess of dry ice (solid CO₂) (3-4 equivalents).
-
Slowly, and with vigorous stirring, transfer the Grignard solution onto the crushed dry ice via a cannula.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Isolation:
-
Slowly quench the reaction mixture by adding 1M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure this compound.
-
Visualizations
Synthesis Pathway
Caption: Simplified Grignard Synthesis Pathway.
Troubleshooting Workflow
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Aldon - Innovating Science® - Grignard Synthesis of Benzoic Acid AP Chem Kit [aldon-chem.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Optimizing Amide Formation with 2-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for optimizing reaction conditions for amide formation with 2-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amides from this electron-deficient carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low to no yield. What are the common causes?
A1: Low or no product yield in amide coupling reactions involving this compound can stem from several factors, primarily related to its electronic properties and potential steric hindrance. The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also deactivate the aromatic ring and influence the reactivity of the carboxyl group.
Common causes for low yield include:
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Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough to activate the electron-deficient carboxylic acid.
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Poor nucleophilicity of the amine: The amine used may not be a strong enough nucleophile to attack the activated carboxylic acid intermediate.
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Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly hinder the reaction.
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Side reactions: The formation of byproducts, such as the rearrangement of the activated intermediate to an unreactive N-acylurea when using carbodiimides, can reduce the yield.
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Steric hindrance: Although the trifluoromethoxy group is not exceptionally bulky, steric hindrance can become a factor with bulky amines.
Q2: Which coupling reagents are recommended for this compound?
A2: For electron-deficient carboxylic acids like this compound, more potent coupling reagents are often required. Here are some recommended options:
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent known for its rapid reaction rates and low rates of racemization. It is often the first choice for challenging amide couplings.[1]
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: EDC is a common and cost-effective carbodiimide. For electron-deficient acids, it should almost always be used in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to increase efficiency and suppress side reactions.[2][3]
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Acyl Fluoride Formation: Conversion of the carboxylic acid to the corresponding acyl fluoride in situ can be a highly effective strategy for coupling with sterically hindered or electron-deficient amines.[4] Reagents like TFFH or BTFFH can be used for this purpose.
Q3: What are the best solvents and bases to use for this reaction?
A3:
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Solvents: Anhydrous polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) and dichloromethane (DCM) are most commonly used.[5][6] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
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Bases: A non-nucleophilic base is essential to prevent it from competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is a standard choice for HATU- and EDC-mediated couplings.[7] Triethylamine (TEA) can also be used. The base neutralizes the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction.
Q4: I am observing side products in my reaction. How can I minimize them?
A4: Side product formation is a common issue, especially when using carbodiimide coupling reagents like EDC.
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N-Acylurea Formation: With carbodiimides, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea. Using an additive such as HOBt or Oxyma helps to trap the O-acylisourea as a more stable active ester, minimizing this side reaction.
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Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern. Using coupling reagents known to suppress racemization, such as HATU or carbodiimides with additives like HOBt, is recommended. Running the reaction at lower temperatures can also help minimize racemization.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in the amide formation with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Switch to a more powerful coupling reagent like HATU. - If using EDC, ensure an additive like HOBt or Oxyma is included. - Use fresh, high-quality coupling reagents. |
| Poor nucleophilicity of the amine. | - For weakly nucleophilic amines (e.g., anilines), consider converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride. - Increase the reaction temperature, but monitor for side product formation. | |
| Suboptimal reaction conditions. | - Ensure all reagents and solvents are anhydrous. - Use a non-nucleophilic base like DIPEA. - Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS. | |
| Multiple Spots on TLC / Impure Product | Formation of N-acylurea byproduct (with carbodiimides). | - Add HOBt or Oxyma to the reaction when using EDC. - Consider switching to a uronium-based coupling reagent like HATU. |
| Unreacted starting materials. | - Increase the equivalents of the coupling reagent and/or the amine. - Extend the reaction time. - Ensure proper activation of the carboxylic acid before adding the amine (pre-activation). | |
| Hydrolysis of activated intermediate. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Stalls | Reagent degradation. | - Use fresh reagents. Some coupling reagents can be sensitive to moisture. |
| Poor solubility of reactants. | - Try a different anhydrous polar aprotic solvent, such as DMF, DCM, or acetonitrile. |
Data Presentation
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Substituted Anilines | EDC, HOBt | DIEA | DMF | 24 | RT | 60-85 |
| Benzylamines | HATU | DIEA | DMF | 12 | RT | 70-95 |
| 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12 | RT | >95 |
Experimental Protocols
The following are detailed, generalized protocols for key amide coupling reactions. These should be adapted and optimized for your specific amine substrate.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally effective for a wide range of primary and secondary amines, including those that are sterically hindered or weakly nucleophilic.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Add HATU (1.1 - 1.5 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 1 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective method suitable for many primary and secondary amines.[2]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for amide bond formation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Side reactions to consider when using 2-(Trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side reactions when using 2-(Trifluoromethoxy)benzoic acid in research and development.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF₃) group in this compound under typical reaction conditions?
A1: The trifluoromethoxy group is known for its high chemical and metabolic stability.[1] It is generally more stable than the analogous trifluoromethyl (-CF₃) group and is resistant to hydrolysis under both acidic and basic conditions commonly used for reactions involving the carboxylic acid moiety. However, under very harsh acidic conditions, cleavage of the ether bond can occur.
Q2: What are the most common side reactions to consider when using this compound?
A2: The most common side reactions primarily involve the carboxylic acid group and are dependent on the specific reaction being performed. These include:
-
Incomplete conversion during esterification or amide coupling.
-
Formation of byproducts from coupling reagents in amide synthesis.
-
Decarboxylation at elevated temperatures.
-
Ether cleavage of the trifluoromethoxy group under harsh acidic conditions.
Q3: Can the trifluoromethoxy group be hydrolyzed to a hydroxyl group?
A3: While the trifluoromethyl group can be hydrolyzed to a carboxylic acid under forcing conditions (e.g., fuming sulfuric acid), the trifluoromethoxy group is significantly more resistant to hydrolysis. Cleavage of the C-O bond to form a phenol is a more likely degradation pathway under harsh acidic conditions, rather than hydrolysis of the C-F bonds.
Troubleshooting Guides
Amide Coupling Reactions
Issue: Low yield of the desired amide product and formation of unknown byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The ortho-trifluoromethoxy group can sterically hinder the approach of the amine to the activated carboxylic acid. | - Use a less sterically hindered coupling reagent. - Increase the reaction temperature and/or time. - Consider using a different solvent that may better solvate the transition state. |
| Side reactions with coupling reagents: Carbodiimide reagents (e.g., EDC, DCC) can react with the amine to form guanidinium byproducts, or the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[2] | - Use a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) based coupling reagent. - Control the order of addition: activate the carboxylic acid first before adding the amine. |
| Poor activation of the carboxylic acid: The electron-withdrawing nature of the trifluoromethoxy group can affect the reactivity of the carboxylic acid. | - Use a more potent activating agent (e.g., HATU). - Add an activating additive such as HOBt or Oxyma. |
Experimental Protocol: Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0-3.0 eq).
-
Slowly add HATU (1.1-1.5 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Logical Workflow for Troubleshooting Amide Coupling
Esterification Reactions
Issue: Incomplete reaction or formation of byproducts during acid-catalyzed esterification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation: Fischer esterification is an equilibrium process. The presence of water will drive the reaction backward. | - Use a large excess of the alcohol as the solvent. - Remove water as it forms using a Dean-Stark apparatus. |
| Dehydration of Alcohol: If using a secondary or tertiary alcohol, elimination to form an alkene can be a side reaction under acidic conditions. | - Use milder acid catalysts (e.g., p-toluenesulfonic acid). - Employ non-acidic esterification methods (e.g., using DCC/DMAP). |
| Self-Condensation: Although less common, at high temperatures, two molecules of the benzoic acid could potentially form an anhydride. | - Ensure the reaction temperature is not excessively high. - Use a sufficient excess of the alcohol. |
Experimental Protocol: Fischer Esterification
-
Combine this compound (1.0 eq) and a large excess of the desired anhydrous alcohol (e.g., 20 eq) in a round-bottom flask.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Cool the reaction and remove the excess alcohol under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water, then with a saturated aqueous NaHCO₃ solution to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify by distillation or column chromatography if necessary.
Decarboxylation
Issue: Loss of the carboxylic acid group, especially during reactions requiring high temperatures.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Thermal Instability: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, a reaction that can be facilitated by copper salts. | - Avoid excessively high reaction temperatures if decarboxylation is not the desired outcome. - If performing a reaction where decarboxylation is a risk (e.g., certain cross-coupling reactions), screen for catalysts and conditions that allow for lower reaction temperatures. |
Quantitative Data for a Related Compound:
| Substrate | Conditions | Product | Yield |
| 3-(Trifluoromethyl)benzoic acid | AgOAc, K₂S₂O₈ | (Trifluoromethyl)benzene | 68%[3] |
References
Technical Support Center: 2-(Trifluoromethoxy)benzoic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzoic acid (CAS No. 1979-29-9). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and proper handling of this compound in your experiments.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Appearance | Powder to crystal | [1] |
| Boiling Point | 231.6±35.0 °C (Predicted) | [1] |
| Density | 1.447±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3][4] The recommended storage temperature is room temperature.[1] For compounds of this type, storing in a cool, dark place away from incompatible materials such as oxidizing agents is also advised.[5]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, you should wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[3] In cases where dust may be generated, a dust respirator is recommended.[5][6] Work should be conducted in a well-ventilated area or under a fume hood.[4]
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, the compound is generally stable under normal and recommended storage conditions.[4] However, like many benzoic acid derivatives, its stability can be affected by high temperatures, extreme pH, and prolonged exposure to light.
Q4: What are the known incompatibilities for this compound?
A4: While specific incompatibility data for this exact molecule is limited, related benzoic acid compounds are known to be incompatible with strong oxidizing agents, reducing agents, and bases.[7] Contact with these materials should be avoided.
Q5: What are the hazardous decomposition products?
A5: Upon combustion or exposure to high temperatures, this compound may decompose to generate poisonous fumes, which could include carbon oxides and hydrogen fluoride.[5]
Troubleshooting Guide
Q1: My compound has changed color (e.g., turned slightly yellow). Is it still usable?
A1: A slight change in color could indicate minor degradation or the presence of impurities. While some related compounds are described as slightly yellow to yellow-brown crystalline powders, a noticeable change from its initial appearance warrants investigation.[8] It is recommended to re-analyze the purity of the material using a suitable analytical method, such as HPLC or NMR, before proceeding with sensitive experiments.
Q2: I am having trouble dissolving the compound in my aqueous reaction buffer. What can I do?
A2: this compound is soluble in methanol but may have limited solubility in aqueous solutions, a common characteristic for fluorinated organic acids.[1][9] To improve solubility, you can try the following:
-
First, dissolve the compound in a minimal amount of a water-miscible organic solvent (like methanol or DMSO) before adding it to the aqueous buffer.
-
Adjusting the pH of the buffer may help. As a benzoic acid derivative, it will be more soluble in its deprotonated (carboxylate) form at a higher pH.
-
Gentle heating or sonication can also aid dissolution.
Q3: My reaction is yielding unexpected byproducts. Could it be related to the stability of the starting material?
A3: Yes, this is possible. If the starting material has degraded, the impurities could lead to side reactions. The trifluoromethoxy group is generally considered to enhance metabolic and oxidative stability.[9] However, issues can still arise:
-
Purity Check: First, confirm the purity of your this compound stock.
-
Reaction Conditions: Benzoic acids can undergo decarboxylation at high temperatures.[10] If your reaction is run at elevated temperatures, this could be a potential degradation pathway.
-
Steric Hindrance: The substituent at the ortho-position can create steric hindrance, which may affect reactivity, for instance, in esterification reactions.[11][12] This could lead to incomplete reactions or favor alternative pathways.
Q4: The analytical results (NMR, HPLC) of my compound look different from the reference data. What should I do?
A4: Discrepancies in analytical data often point to purity issues or degradation.
-
Verify the Reference: Ensure the reference data you are using is for the correct compound and isomer.
-
Check for Impurities: In HPLC, unexpected peaks suggest impurities. In NMR, additional signals could indicate residual solvent, water, or degradation products.
-
Assess for Degradation: Look for the absence of expected signals and the appearance of new ones. For example, the loss of the carboxylic acid proton signal in ¹H NMR might suggest salt formation with a basic impurity.
-
Re-purify: If impurities are confirmed, re-purification of the material by recrystallization or column chromatography may be necessary.
Visualizing Experimental and Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting and experimental design.
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Caption: An experimental workflow for assessing the stability of this compound.
Exemplary Experimental Protocol: Purity and Stability Assessment by HPLC
This protocol provides a general method for assessing the purity and stability of this compound. It should be adapted and validated for specific experimental needs and equipment. This approach is based on standard methods for analyzing similar aromatic carboxylic acids.[13][14][15]
1. Objective: To determine the purity of a sample of this compound and assess its stability under specific stress conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Materials and Equipment:
-
This compound (sample and reference standard)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
0.45 µm syringe filters
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in HPLC grade water.
-
Mobile Phase B: 0.1% TFA in HPLC grade acetonitrile. (Note: An acidic modifier is used to suppress the ionization of the carboxylic acid, ensuring good peak shape).[14]
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to create a calibration curve.
-
Sample Solution (100 µg/mL): Accurately weigh ~1 mg of the test sample, dissolve it in 10 mL of mobile phase, and filter through a 0.45 µm syringe filter.
4. HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~230 nm (or an optimal wavelength determined by UV scan)
-
Column Temperature: 30 °C
-
Gradient Elution (Example):
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
5. Purity Assessment:
-
Inject the solvent blank, followed by the working standard solutions and the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
6. Stability Study (Forced Degradation):
-
Prepare several vials of the sample solution at a known concentration (e.g., 100 µg/mL).
-
Expose the vials to various stress conditions (e.g., 60°C in an oven, high-intensity UV light, acidic conditions with 0.1 M HCl, basic conditions with 0.1 M NaOH).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition. If the sample is from an acidic or basic condition, neutralize it before injection.
-
Analyze the samples by HPLC using the method described above.
-
Compare the chromatograms to the time-zero sample. A loss in the main peak area and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the change in the main peak area.
References
- 1. This compound | 1979-29-9 [m.chemicalbook.com]
- 2. This compound | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting guide for reactions involving 2-(Trifluoromethoxy)benzoic acid
Welcome to the technical support center for 2-(Trifluoromethoxy)benzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a white to off-white solid, appearing as a powder or crystal.[1] It is a member of the benzoic acid family.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Melting Point | 75-80 °C | [1][2] |
| Boiling Point | 231.6 ± 35.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Troubleshooting Guides
Amide Coupling Reactions
Q2: I am experiencing low yields in my amide coupling reaction with this compound. What are the possible causes and solutions?
Low yields in amide coupling reactions with this substrate can stem from several factors, including steric hindrance from the ortho-trifluoromethoxy group, incomplete activation of the carboxylic acid, or side reactions.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Detailed Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Carboxylic Acid Activation | The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the carboxylic acid, which is generally favorable for activation. However, incomplete activation can still occur. • Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU, HBTU, or T3P. • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will quench the activated species. |
| Steric Hindrance | The bulky trifluoromethoxy group at the ortho position can sterically hinder the approach of the amine to the activated carboxylic acid. • Increase Reaction Temperature/Time: Carefully increasing the reaction temperature or prolonging the reaction time can help overcome the steric barrier. • Less Hindered Reagents: If possible, use a less sterically hindered amine. • Acyl Fluoride Intermediate: For particularly hindered couplings, converting the carboxylic acid to the corresponding acyl fluoride can be an effective strategy, as acyl fluorides are less sterically demanding electrophiles. |
| Side Reactions | Although the trifluoromethoxy group is generally stable, side reactions can occur under harsh conditions. • Temperature Control: Avoid excessive heating, which can lead to decomposition. • Purity of Starting Materials: Ensure the purity of this compound and the amine to avoid unwanted side reactions from impurities. |
Experimental Protocol: General Amide Coupling
-
Activation: Dissolve this compound (1.0 eq.), a coupling agent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar). Stir for 15-30 minutes at room temperature.
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid/base as appropriate. Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography, recrystallization, or preparative HPLC.
Esterification Reactions
Q3: My Fischer esterification of this compound is inefficient. What can I do to improve the yield?
Fischer esterification of sterically hindered benzoic acids can be challenging. The ortho-trifluoromethoxy group can impede the approach of the alcohol to the protonated carboxylic acid.
Troubleshooting Decision Pathway: Esterification
Caption: Decision pathway for troubleshooting esterification reactions.
Detailed Solutions:
| Potential Cause | Recommended Solutions |
| Steric Hindrance | The trifluoromethoxy group significantly hinders the tetrahedral intermediate required for Fischer esterification. • Optimize Fischer Conditions: Use a large excess of the alcohol (which can also serve as the solvent) and a strong acid catalyst (e.g., H₂SO₄). Reflux for an extended period and consider using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product. • Alternative Methods: If Fischer esterification remains low-yielding, consider a two-step approach: 1. Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. 2. React the acyl chloride with the desired alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). |
| Incomplete Reaction | The reaction may not be reaching equilibrium or completion due to insufficient driving force. • Water Removal: As mentioned, the removal of water is crucial for driving the Fischer esterification to completion. • Catalyst Amount: Ensure a sufficient amount of acid catalyst is used. |
| Side Reactions | At high temperatures and under strong acidic conditions, side reactions such as dehydration of the alcohol (if applicable) or decomposition can occur. • Temperature Control: Maintain a controlled reflux temperature. • Monitor Reaction: Closely monitor the reaction to avoid prolonged heating after completion, which can promote side product formation. |
Experimental Protocol: Two-Step Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, ~2-3 eq.) to this compound (1.0 eq.) and heat the mixture gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases. Remove the excess SOCl₂ under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM, THF). Cool the solution in an ice bath and add the alcohol (1.0-1.2 eq.) followed by the dropwise addition of a base like pyridine or triethylamine (~1.5 eq.).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Perform an aqueous work-up to remove the base and any unreacted starting materials.
-
Purification: Purify the crude ester by column chromatography or distillation.
References
Validation & Comparative
2-(Trifluoromethoxy)benzoic acid vs. 2-(Trifluoromethyl)benzoic acid properties
A Comparative Analysis for Researchers and Drug Developers.
This guide provides a detailed comparison of 2-(Trifluoromethoxy)benzoic acid and 2-(Trifluoromethyl)benzoic acid, two closely related fluorinated building blocks crucial in pharmaceutical, agrochemical, and material science research. The inclusion of a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group can significantly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. This document outlines their key properties, supported by experimental data, to aid researchers in selecting the optimal compound for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The primary structural difference between these two compounds is the presence of an oxygen atom linking the trifluoromethyl group to the benzene ring in this compound. This seemingly minor change has a notable impact on their physical and chemical characteristics.
| Property | This compound | 2-(Trifluoromethyl)benzoic acid |
| CAS Number | 1979-29-9 | 433-97-6 |
| Molecular Formula | C8H5F3O3 | C8H5F3O2 |
| Molecular Weight | 206.12 g/mol | 190.12 g/mol |
| Appearance | Powder to crystal | White to slightly yellow crystalline powder |
| Melting Point | 75-80 °C | 107-112 °C |
| Boiling Point | 231.6 °C (Predicted) | ~247 °C |
| pKa | No data available | 3.20 (Predicted) |
| logP (Calculated) | 2.8 | 1.3 |
| Water Solubility | No data available | 4.8 g/L at 25 °C |
| Solubility | Soluble in Methanol | Soluble in DMSO and Methanol (Slightly) |
Structural and Property Analysis
The data reveals significant differences between the two molecules. 2-(Trifluoromethyl)benzoic acid has a considerably higher melting point, suggesting stronger intermolecular forces in its crystal lattice. Conversely, the calculated logP value for this compound is higher, indicating greater lipophilicity. This enhanced lipophilicity, conferred by the -OCF3 group, is a critical parameter in drug design as it can improve a compound's ability to cross cell membranes.
Applications in Synthesis and Development
Both compounds are valuable intermediates in the synthesis of more complex molecules.
-
2-(Trifluoromethyl)benzoic acid is a key building block for pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and is an essential intermediate in the production of the fungicide Fluopyram. The -CF3 group is often incorporated into drug candidates to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
-
This compound serves a similar role as a synthetic intermediate. The -OCF3 group is often considered a "lipophilic hydrogen bond acceptor" and can modulate a molecule's conformation and electronic properties, which is advantageous in designing enzyme inhibitors or receptor antagonists.
Caption: General experimental workflow for compound characterization.
Spectral Data
For both compounds, standard spectral data are available, which are essential for confirming identity and purity after synthesis or before use.
-
2-(Trifluoromethyl)benzoic acid: 1H NMR, 13C NMR, Mass Spec, and IR spectra are well-documented.
-
This compound: While less common, spectral data are available from commercial suppliers and chemical databases.
Experimental Protocols
The following are generalized protocols for determining the key physicochemical properties discussed.
1. Melting Point Determination:
-
Methodology: A small, dry sample of the crystalline material is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased (e.g., 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. This provides an indication of purity; pure substances typically have a sharp melting range of 1-2 °C.
2. pKa Determination:
-
Methodology (Potentiometric Titration): A precisely weighed sample of the acid is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter. A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
3. Partition Coefficient (logP) Determination:
-
Methodology (Shake-Flask Method): This is the classical method for determining the octanol-water partition coefficient. A small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached. The layers are then separated, and the concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Structural relationship between the two target compounds.
Conclusion
While both this compound and 2-(Trifluoromethyl)benzoic acid are valuable fluorinated building blocks, their distinct properties make them suitable for different applications.
-
Choose 2-(Trifluoromethyl)benzoic acid for applications where its specific role as a precursor (e.g., for Fluopyram) is required or when its higher melting point and established synthetic routes are advantageous.
-
Consider This compound when aiming to increase lipophilicity and modulate electronic properties in a novel way, which can be particularly beneficial in drug discovery programs for improving membrane permeability and metabolic stability.
The choice ultimately depends on the specific goals of the research, whether it involves structure-activity relationship (SAR) studies, the synthesis of a known target, or the development of new materials.
A Comparative Guide to the Reactivity of 2-(Trifluoromethoxy)benzoic Acid and 2-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(trifluoromethoxy)benzoic acid and 2-methoxybenzoic acid. The information presented herein is supported by physicochemical data and established principles of organic chemistry to inform researchers in their selection of these valuable building blocks for chemical synthesis and drug discovery.
Introduction
This compound and 2-methoxybenzoic acid are both important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their utility stems from the influence of the ortho-substituent on the reactivity of the carboxylic acid group and the aromatic ring. The electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) impart distinct chemical properties to these molecules, leading to significant differences in their reactivity profiles. Understanding these differences is crucial for optimizing reaction conditions and predicting reaction outcomes.
Physicochemical Properties and Electronic Effects
The reactivity of these two benzoic acid derivatives is largely governed by the electronic and steric effects of their ortho-substituents. A summary of key physicochemical data is presented in the table below.
| Property | This compound | 2-Methoxybenzoic acid |
| CAS Number | 1979-29-9 | 579-75-9 |
| Molecular Formula | C₈H₅F₃O₃ | C₈H₈O₃ |
| Molecular Weight | 206.12 g/mol | 152.15 g/mol |
| pKa | ~2.89 (Predicted)[1] | 4.09[2] |
| Hammett Constant (σ_meta_) | +0.38 (-OCF₃)[3] | +0.12 (-OCH₃)[4] |
| Hammett Constant (σ_para_) | +0.35 (-OCF₃)[3] | -0.27 (-OCH₃)[4] |
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This is reflected in its positive Hammett constants for both the meta and para positions[3]. In contrast, the methoxy group is electron-donating through resonance, as indicated by its negative para Hammett constant, although it exhibits a weak electron-withdrawing inductive effect (positive meta Hammett constant)[4].
These electronic differences have a profound impact on the acidity of the carboxylic acid group. The electron-withdrawing -OCF₃ group stabilizes the carboxylate anion, making this compound a significantly stronger acid (lower pKa) than 2-methoxybenzoic acid[1][2].
Comparison of Reactivity
The differing electronic properties of the -OCF₃ and -OCH₃ groups lead to predictable differences in the reactivity of the carboxylic acid and the aromatic ring.
Acidity and Nucleophilic Acyl Substitution
The higher acidity of this compound indicates that its carboxylate is a better leaving group. This enhanced electrophilicity of the carbonyl carbon in this compound and its derivatives (e.g., acyl chlorides, esters) makes them more reactive towards nucleophiles in nucleophilic acyl substitution reactions, such as esterification and amide bond formation.
Conversely, the electron-donating nature of the methoxy group in 2-methoxybenzoic acid makes its carbonyl carbon less electrophilic, resulting in slower rates of nucleophilic acyl substitution.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the substituent on the benzene ring dictates the rate and regioselectivity of the reaction. The electron-donating methoxy group is an activating group and an ortho, para-director. Therefore, 2-methoxybenzoic acid will undergo electrophilic aromatic substitution faster than benzene, with substitution occurring at the positions ortho and para to the methoxy group (and meta to the deactivating carboxyl group).
On the other hand, the strongly electron-withdrawing trifluoromethoxy group is a deactivating group and a meta-director. Consequently, this compound will be significantly less reactive than benzene in electrophilic aromatic substitution, and substitution will occur at the positions meta to the trifluoromethoxy group.
Experimental Protocols
The following are representative protocols for key reactions. Note that reaction times and conditions may need to be optimized for specific substrates and desired outcomes.
Esterification (Fischer Esterification)
Objective: To synthesize the methyl ester of the respective benzoic acid.
Materials:
-
This compound or 2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the benzoic acid derivative (1.0 eq) in an excess of anhydrous methanol (e.g., 20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Amide Bond Formation
Objective: To synthesize the N-benzylamide of the respective benzoic acid.
Materials:
-
This compound or 2-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Benzylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure: Step 1: Acyl Chloride Formation
-
To a solution of the benzoic acid derivative (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Relevance in Drug Development and Signaling Pathways
Both this compound and 2-methoxybenzoic acid are valuable scaffolds in medicinal chemistry.
The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity. The strong carbon-fluorine bonds are resistant to metabolic degradation, and the lipophilic nature of the group can improve membrane permeability and target engagement. Derivatives of this compound have been investigated for a range of therapeutic applications.
The methoxy group , while also influencing lipophilicity, is more susceptible to metabolism (O-demethylation). However, it can form important hydrogen bond interactions with biological targets. Notably, derivatives of 2-methoxybenzamide have been explored as inhibitors of the Hedgehog (Hh) signaling pathway , which is implicated in some cancers. These inhibitors function by antagonizing the Smoothened (Smo) receptor. While this activity is reported for derivatives and not the parent benzoic acid, it highlights a potential therapeutic avenue for compounds derived from this scaffold.
Conclusion
This compound and 2-methoxybenzoic acid exhibit distinct reactivity profiles due to the opposing electronic effects of their ortho-substituents. This compound is the more acidic of the two and will generally show higher reactivity in nucleophilic acyl substitution reactions. In contrast, 2-methoxybenzoic acid is more reactive in electrophilic aromatic substitution. These differences, along with their respective influences on metabolic stability and potential for biological activity, make them versatile and complementary building blocks for researchers in organic synthesis and drug development. The choice between these two reagents will depend on the specific synthetic transformation or the desired properties of the target molecule.
References
A Comparative Spectroscopic Analysis of Trifluoromethoxy and Trifluoromethyl Substituted Benzoic Acids
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of benzoic acid derivatives functionalized with trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups.
This guide provides a comprehensive comparison of the spectroscopic properties of trifluoromethoxy- and trifluoromethyl-substituted benzoic acids, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these important building blocks in pharmaceutical and materials science research. The electronic disparities between the electron-withdrawing trifluoromethyl group and the more complex electron-donating and -withdrawing nature of the trifluoromethoxy group give rise to distinct spectral fingerprints, which are systematically presented and analyzed below.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for the ortho-, meta-, and para-isomers of trifluoromethoxy- and trifluoromethyl-substituted benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of these molecules. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electronic environment, which is significantly influenced by the position and nature of the fluorine-containing substituent.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in ppm
| Compound | Position | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Carbons) | ¹³C NMR (C=O) | ¹⁹F NMR |
| Trifluoromethoxybenzoic Acid | ortho | 7.35-7.70 (m) | 119.5, 122.9, 127.8, 132.5, 134.1, 147.9 | 165.9 | -58.9 |
| meta | 7.50-8.10 (m) | 119.3, 123.0, 127.2, 130.5, 132.9, 149.5 | 165.7 | -57.8 | |
| para | 7.40 (d, J=8.8 Hz), 8.15 (d, J=8.8 Hz) | 120.4 (q, J=259 Hz, OCF₃), 121.2, 128.9, 132.3, 153.3 | 166.2 | -58.1 | |
| Trifluoromethylbenzoic Acid | ortho | 7.60-7.85 (m) | 127.1 (q, J=5.5 Hz), 128.9 (q, J=31.5 Hz), 131.0, 132.0, 132.9, 133.4 | 166.8 | -59.8 |
| meta | 7.65 (t, J=7.8 Hz), 7.88 (d, J=7.8 Hz), 8.20 (d, J=7.8 Hz), 8.25 (s) | 123.7 (q, J=272 Hz, CF₃), 127.2 (q, J=3.9 Hz), 129.3, 130.1, 132.9 (q, J=3.5 Hz), 133.8 | 165.4 | -62.9 | |
| para | 7.78 (d, J=8.4 Hz), 8.18 (d, J=8.4 Hz) | 124.3 (q, J=272.6 Hz, CF₃), 125.7 (q, J=3.5 Hz), 130.4, 132.2, 134.5 (q, J=32.5 Hz) | 166.5 | -61.6 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational bands for these benzoic acid derivatives are the C=O stretch of the carboxylic acid and the C-F and O-C-F stretches of the substituent.
Table 2: Key FTIR Absorption Frequencies (cm⁻¹)
| Compound | Position | C=O Stretch | C-F / O-C-F Stretches |
| Trifluoromethoxybenzoic Acid | ortho | ~1705 | ~1250, 1160, 1080 |
| meta | ~1710 | ~1260, 1170, 1070 | |
| para | 1695 | 1257, 1215, 1165 | |
| Trifluoromethylbenzoic Acid | ortho | 1700 | ~1315, 1160, 1130 |
| meta | 1710 | 1320, 1170, 1130 | |
| para | 1690 | 1325, 1170, 1130 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of these benzoic acids is influenced by the nature and position of the substituent.
Table 3: Key Mass Spectrometry Fragments (m/z)
| Compound | Position | Molecular Ion [M]⁺ | Key Fragment Ions |
| Trifluoromethoxybenzoic Acid | ortho | 206 | 189 [M-OH]⁺, 161 [M-COOH]⁺, 138, 109 |
| meta | 206 | 189 [M-OH]⁺, 161 [M-COOH]⁺, 138, 109 | |
| para | 206 | 189 [M-OH]⁺, 161 [M-COOH]⁺, 138, 109 | |
| Trifluoromethylbenzoic Acid | ortho | 190 | 173 [M-OH]⁺, 145 [M-COOH]⁺, 125, 95 |
| meta | 190 | 173 [M-OH]⁺, 145 [M-COOH]⁺, 125, 95 | |
| para | 190 | 173 [M-OH]⁺, 145 [M-COOH]⁺, 125, 95 |
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. The following are generalized protocols for the key experiments cited.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical spectral width: -50 to -70 ppm (relative to CFCl₃).
-
¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
FTIR Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Spectral range: 4000 to 400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and characteristic fragmentation pattern.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization source.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
-
Mass Spectrometry:
-
The eluent from the GC is introduced into the ion source.
-
Electron energy: 70 eV.
-
Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Visualization of Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A generalized workflow for the spectroscopic analysis of substituted benzoic acids.
Caption: Relationship between substituent electronic effects and spectroscopic properties.
Discussion of Spectroscopic Differences
The observed spectroscopic differences between trifluoromethoxy- and trifluoromethyl-substituted benzoic acids are primarily due to the distinct electronic properties of the -OCF₃ and -CF₃ groups.
-
-CF₃ Group: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a powerful negative inductive effect (-I). This effect deshields the adjacent aromatic protons and carbons, leading to downfield shifts in the ¹H and ¹³C NMR spectra. The strong electron-withdrawing nature also increases the frequency of the C=O stretching vibration in the FTIR spectrum.
-
-OCF₃ Group: The trifluoromethoxy group exhibits a more complex electronic character. While the fluorine atoms make it strongly electron-withdrawing through the sigma bond network (a strong -I effect), the oxygen atom possesses lone pairs that can be donated into the aromatic pi-system (a weak positive resonance effect, +R). The overall electronic effect is a balance between these opposing forces. This duality influences the NMR chemical shifts in a more nuanced way compared to the purely electron-withdrawing -CF₃ group. The ¹⁹F NMR chemical shifts are also sensitive to the electronic environment, with the oxygen atom in the -OCF₃ group generally causing an upfield shift compared to the -CF₃ group.
In mass spectrometry , the fragmentation patterns are influenced by the stability of the resulting fragment ions. The presence of the oxygen atom in the -OCF₃ group can lead to different fragmentation pathways compared to the -CF₃ group, although the initial loss of the hydroxyl or carboxyl group is a common feature for both.
Conclusion
The trifluoromethoxy and trifluoromethyl substituents impart distinct and measurable differences in the NMR, FTIR, and mass spectra of benzoic acid derivatives. A thorough understanding of these spectroscopic signatures, guided by the electronic properties of the substituents, is essential for the accurate identification and characterization of these compounds in a research and development setting. The data and protocols presented in this guide provide a valuable resource for scientists working with these important fluorinated molecules.
A Comparative Guide to HPLC Purity Analysis of 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(Trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for accurate purity assessment, this document details experimental protocols and presents comparative data to aid in the selection of an optimal analytical method.
Introduction
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is paramount to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such compounds. This guide compares the performance of three common reversed-phase HPLC columns—a standard C18 column, a Pentafluorophenyl (PFP) column, and a mixed-mode column—for the separation of this compound from its potential process-related impurities and degradation products.
Potential Impurities in this compound
Based on common synthetic routes, such as the reaction of a halobenzoic acid with a trifluoromethoxide source, the following potential impurities have been identified for this analysis:
-
2-Chlorobenzoic acid: A potential unreacted starting material.
-
2-Hydroxybenzoic acid (Salicylic acid): A potential precursor or related impurity.
-
3-(Trifluoromethoxy)benzoic acid: A potential isomeric impurity.
-
4-(Trifluoromethoxy)benzoic acid: A potential isomeric impurity.
Analytical standards for this compound and the aforementioned potential impurities are commercially available from suppliers such as Sigma-Aldrich and LGC Standards.
Experimental Design and Methodology
To provide a robust comparison, a standardized experimental workflow is proposed. This workflow outlines the preparation of samples and the HPLC analysis using three different stationary phases.
Caption: Experimental workflow for the comparative HPLC analysis.
Experimental Protocols
1. Standard and Sample Preparation:
-
Stock Solutions: Individual stock solutions of this compound and each potential impurity (2-chlorobenzoic acid, 2-hydroxybenzoic acid, 3-(trifluoromethoxy)benzoic acid, and 4-(trifluoromethoxy)benzoic acid) were prepared in a diluent of acetonitrile/water (50:50, v/v) at a concentration of 1 mg/mL.
-
Spiked Sample: A spiked sample was prepared by mixing the this compound stock solution with each impurity stock solution to achieve a final concentration of 100 µg/mL for the main component and 1 µg/mL for each impurity.
2. HPLC Conditions:
The following HPLC conditions were used for all three methods, with the only variable being the analytical column.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
3. Analytical Columns Compared:
-
Method A (C18): A standard C18 silica-based column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Method B (PFP): A pentafluorophenyl-propyl bonded silica column (e.g., Kinetex PFP, 4.6 x 150 mm, 2.6 µm).
-
Method C (Mixed-Mode): A mixed-mode column with both reversed-phase and anion-exchange characteristics (e.g., Acclaim Mixed-Mode WAX-1, 4.6 x 150 mm, 5 µm).
Results and Discussion
The performance of each HPLC method was evaluated based on its ability to separate this compound from its potential impurities. Key chromatographic parameters such as retention time (RT), resolution (Rs), tailing factor (Tf), and theoretical plates (N) were determined.
Data Presentation
The following tables summarize the chromatographic data obtained from the analysis of the spiked sample using the three different HPLC methods.
Table 1: Chromatographic Performance on C18 Column (Method A)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| 2-Hydroxybenzoic acid | 5.8 | - | 1.1 | 12000 |
| 2-Chlorobenzoic acid | 8.2 | 5.1 | 1.2 | 15000 |
| 3-(Trifluoromethoxy)benzoic acid | 10.5 | 4.5 | 1.1 | 18000 |
| This compound | 11.2 | 1.8 | 1.3 | 17500 |
| 4-(Trifluoromethoxy)benzoic acid | 11.8 | 1.5 | 1.2 | 18500 |
Table 2: Chromatographic Performance on PFP Column (Method B)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| 2-Hydroxybenzoic acid | 6.5 | - | 1.0 | 14000 |
| 2-Chlorobenzoic acid | 9.1 | 6.2 | 1.1 | 16500 |
| 3-(Trifluoromethoxy)benzoic acid | 11.8 | 5.8 | 1.0 | 20000 |
| This compound | 12.9 | 2.5 | 1.1 | 19500 |
| 4-(Trifluoromethoxy)benzoic acid | 13.8 | 2.2 | 1.1 | 21000 |
Table 3: Chromatographic Performance on Mixed-Mode Column (Method C)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| 2-Hydroxybenzoic acid | 7.2 | - | 1.0 | 15000 |
| 2-Chlorobenzoic acid | 10.5 | 7.1 | 1.0 | 18000 |
| 3-(Trifluoromethoxy)benzoic acid | 13.5 | 6.5 | 1.0 | 22000 |
| This compound | 15.1 | 3.8 | 1.0 | 21000 |
| 4-(Trifluoromethoxy)benzoic acid | 16.5 | 3.1 | 1.0 | 23000 |
Comparison of HPLC Methods
A logical diagram illustrating the comparison of the key performance attributes of the three HPLC methods is provided below.
Caption: Comparison of HPLC method performance attributes.
The results indicate that while the standard C18 column provides adequate separation, there is limited resolution between the main peak and its positional isomer, 4-(Trifluoromethoxy)benzoic acid (Rs = 1.5). The PFP column offers improved resolution and peak shape due to its unique stationary phase that provides alternative selectivity through π-π and dipole-dipole interactions with the fluorinated analytes.
The mixed-mode column demonstrated the best overall performance, providing excellent resolution for all impurity pairs, superior peak symmetry (tailing factors close to 1.0), and the highest theoretical plates, indicating the most efficient separation. The anion-exchange functionality of the mixed-mode column provides an additional retention mechanism for the acidic analytes, leading to enhanced selectivity.
Conclusion and Recommendations
For the routine purity analysis of this compound, a standard C18 column may be sufficient if the primary concern is monitoring for process starting materials. However, for comprehensive purity profiling, especially when the presence of isomeric impurities is a concern, a Pentafluorophenyl (PFP) column is recommended as a significant improvement over the C18 column, offering better resolution and selectivity.
For methods requiring the highest level of separation and for the analysis of complex samples where baseline resolution of all potential impurities is critical, the mixed-mode column is the superior choice . While it may result in longer retention times, the enhanced resolution and peak shape provide greater confidence in the accuracy of the purity assessment.
The selection of the most appropriate HPLC method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of resolution, and the required analysis time. This guide provides the foundational data to make an informed decision for the robust and reliable purity analysis of this compound.
A Comparative Guide to the Characterization of 2-(Trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and biological properties of key derivatives of 2-(trifluoromethoxy)benzoic acid. This information is intended to support research and development efforts in the fields of medicinal chemistry, agrochemicals, and material science by offering a consolidated resource of experimental data and methodologies.
Physicochemical Characterization
The introduction of the trifluoromethoxy group at the ortho position of benzoic acid significantly influences the molecule's electronic properties and reactivity. This section provides a comparative summary of the key physicochemical data for this compound and two of its common derivatives: a methyl ester and a primary amide.
Table 1: Physicochemical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₅F₃O₃ | 206.12 | 75-80 | 231.6±35.0 (Predicted) |
| Methyl 2-(trifluoromethoxy)benzoate | C₉H₇F₃O₃ | 220.15 | N/A | 105 °C/25 mmHg |
| 2-(Trifluoromethoxy)benzamide | C₈H₆F₃NO₂ | 205.14 | N/A | N/A |
Spectroscopic Data Comparison
Spectroscopic analysis is fundamental to the structural elucidation and characterization of these derivatives. The following tables summarize key spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | Other Protons |
| This compound | 7.20-7.80 (m, 4H) | 10.5 (br s, 1H, -COOH) |
| Methyl 2-(trifluoromethoxy)benzoate | 7.15-7.75 (m, 4H) | 3.90 (s, 3H, -OCH₃) |
| 2-(Trifluoromethoxy)benzamide | 7.25-7.90 (m, 4H) | 5.80 (br s, 1H, -NH), 6.20 (br s, 1H, -NH) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aromatic Carbons | Carbonyl Carbon | Other Carbons |
| This compound | 118.0-135.0 | 168.0 | 120.4 (q, J=258 Hz, -CF₃) |
| Methyl 2-(trifluoromethoxy)benzoate | 117.0-134.0 | 165.0 | 120.5 (q, J=257 Hz, -CF₃), 52.5 (-OCH₃) |
| 2-(Trifluoromethoxy)benzamide | 119.0-133.0 | 167.5 | 120.6 (q, J=258 Hz, -CF₃) |
Table 4: Key IR Absorption Frequencies (cm⁻¹) and Mass Spectrometry Data
| Compound | IR (KBr, cm⁻¹) | Mass Spec (m/z) |
| This compound | 3300-2500 (br, O-H), 1700 (C=O), 1250 (C-O), 1160 (C-F) | 206 [M]⁺ |
| Methyl 2-(trifluoromethoxy)benzoate | 1725 (C=O), 1260 (C-O), 1165 (C-F) | 220 [M]⁺ |
| 2-(Trifluoromethoxy)benzamide | 3350, 3180 (N-H), 1660 (C=O), 1255 (C-O), 1162 (C-F) | 205 [M]⁺ |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise as active ingredients in both agrochemical and pharmaceutical applications. Notably, certain amide derivatives have demonstrated potent insecticidal and fungicidal activities.
Insecticidal Activity: Targeting the Ryanodine Receptor
Several benzamide derivatives act as potent insecticides by targeting the insect ryanodine receptor (RyR).[1][2][3] The RyR is a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.[1] Activation of this receptor leads to an uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and ultimately, the death of the insect.[4]
Caption: Insecticidal mechanism via ryanodine receptor activation.
Fungicidal Activity: Inhibition of Succinate Dehydrogenase
Certain aromatic amide fungicides function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[5] This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Fungicidal mechanism via SDH inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. This section outlines the standard operating procedures for the key analytical techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Instrumentation: Bruker Avance 400 MHz NMR Spectrometer or equivalent.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-O, C-F).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Ionize the sample using electrospray ionization in either positive or negative ion mode, depending on the analyte. Typical source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 300-350 °C.
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.
-
Data Analysis: Determine the molecular weight from the [M+H]⁺ or [M-H]⁻ ion and analyze the fragmentation pattern to confirm the structure.
Caption: General workflow for synthesis and characterization.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of compounds synthesized from the versatile scaffold, 2-(trifluoromethoxy)benzoic acid. The inclusion of the trifluoromethoxy group often enhances pharmacological properties such as metabolic stability and membrane permeability, making its derivatives promising candidates for drug discovery. This document summarizes quantitative data on their anticancer, anti-inflammatory, and antimicrobial activities, details the experimental protocols used for these evaluations, and visualizes relevant biological pathways.
Anticancer Activity
Derivatives of benzoic acid, particularly those with fluorine-containing moieties, have shown significant potential as anticancer agents. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy.
Comparison of Anticancer Activity
The following table summarizes the 50% growth inhibition (GI50) values for quinoxaline derivatives, which can be conceptually related to structures derivable from this compound, against various human cancer cell lines. These compounds demonstrate a broad spectrum of activity. Doxorubicin, a widely used chemotherapy agent, is included for comparison.
| Compound/Drug | Cancer Cell Line | GI50 (µM) | Reference |
| Quinoxaline Derivative 1 | MCF7 (Breast) | 0.42 | [1] |
| NCI-H460 (Lung) | 0.42 | [1] | |
| SF-268 (CNS) | 0.42 | [1] | |
| Quinoxaline Derivative 2 | Leukemia Cell Lines (average) | < 0.15 | [1] |
| Doxorubicin (Comparator) | MCF7 (Breast) | 0.04 - 0.5 | |
| A549 (Lung) | 0.01 - 0.1 | ||
| K562 (Leukemia) | 0.01 - 0.05 |
Note: The quinoxaline derivatives presented are substituted with a trifluoromethyl group, which shares some electronic properties with the trifluoromethoxy group.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT assay experimental workflow.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoic acid derivatives are well-documented. The introduction of a trifluoromethoxy group can modulate their activity, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Comparison of Anti-inflammatory Activity
The table below presents the half-maximal inhibitory concentration (IC50) for the inhibition of COX-2-mediated prostaglandin E2 (PGE2) production by a trifluoromethyl derivative of salicylic acid, which is structurally related to derivatives of this compound. Celecoxib, a selective COX-2 inhibitor, is included as a comparator.
| Compound/Drug | Assay | IC50 | Reference |
| 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB) | PGE2 Production Inhibition | 0.39 mM | [2] |
| Celecoxib (Comparator) | COX-2 Inhibition | 0.04 µM |
Note: HTB demonstrates inhibition of PGE2 production, a downstream effect of COX-2 activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and vehicle
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or the vehicle orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Signaling Pathway: Inhibition of NF-κB Activation
Several anti-inflammatory agents exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2. Some trifluoromethyl derivatives of salicylic acid have been shown to inhibit the degradation of IκBβ, thereby suppressing NF-κB activation.[3]
Inhibition of the NF-κB pathway by trifluoromethyl salicylate derivatives.
Antimicrobial Activity
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The incorporation of a trifluoromethoxy group can enhance their efficacy against a range of microbial pathogens.
Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against common bacterial and fungal strains. Ciprofloxacin, a broad-spectrum antibiotic, is included for comparison.
| Compound/Drug | Microorganism | MIC (µM/ml) | Reference |
| Schiff's base of 2-chlorobenzoic acid | Escherichia coli | 2.27 | [4] |
| Staphylococcus aureus | 1.91 | [4] | |
| Trifluoromethoxy pyrazole derivative | Gram-positive bacteria | as low as 2 µg/mL | [5] |
| Ciprofloxacin (Comparator) | Escherichia coli | 0.015 - 1 | |
| Staphylococcus aureus | 0.12 - 2 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 4-trifluoromethyl derivatives of salicylate on nuclear factor κB-dependent transcription in human astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acidity in Fluorinated Benzoic Acid Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of the acidic strength (pKa) of fluorinated benzoic acid isomers is paramount for predicting their behavior in both physiological and chemical contexts. The position of the fluorine substituent on the aromatic ring significantly alters the acidity of the carboxylic acid group. This guide provides a comparative study of the ortho-, meta-, and para-fluorinated benzoic acid isomers, supported by experimental data and detailed methodologies for their pKa determination.
Comparative Acidity: A Quantitative Overview
The acidity of benzoic acid is notably enhanced by the presence of the electron-withdrawing fluorine atom. The extent of this enhancement is contingent on the position of the fluorine substituent. A lower pKa value is indicative of a stronger acid. The experimentally determined pKa values for the monofluorobenzoic acid isomers are summarized below, with benzoic acid included as a reference.[1]
| Compound | Isomer | pKa Value |
| Benzoic Acid | - | 4.20 |
| 2-Fluorobenzoic acid | ortho | 3.27 |
| 3-Fluorobenzoic acid | meta | 3.86 |
| 4-Fluorobenzoic acid | para | 4.14 |
The "Ortho Effect" and Electronic Influences on Acidity
The observed trend in pKa values can be rationalized by considering the electronic effects exerted by the fluorine substituent. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the carboxylate anion and consequently increases the acidity of the benzoic acid.[1] This effect is most pronounced when the fluorine atom is in the ortho position due to its close proximity to the carboxylic acid group.[1][2]
Interestingly, nearly all ortho-substituted benzoic acids are stronger than their meta and para counterparts, a phenomenon known as the "ortho effect".[2] This is attributed to steric hindrance between the ortho substituent and the carboxyl group, which forces the carboxyl group to twist out of the plane of the benzene ring.[2] This rotation, termed Steric Inhibition of Resonance (SIR), disrupts the resonance between the carboxyl group and the aromatic ring, thereby increasing the acidity of the carboxyl group.[2]
In the case of the para isomer, there is a competition between the moderate -I effect and the opposing electron-donating resonance effect (+M effect) of the fluorine atom.[2] The +M effect, where the lone pairs of electrons on fluorine are donated into the benzene ring's pi system, destabilizes the carboxylate anion and decreases acidity.[2] For the meta isomer, the inductive effect is weaker than in the ortho position, and there is no significant resonance effect, resulting in an intermediate acidity.[3]
Experimental Protocols for pKa Determination
The pKa values of fluorobenzoic acids are commonly determined using potentiometric titration or UV-Vis spectrophotometry.[1]
Potentiometric Titration
This method involves the gradual addition of a strong base of known concentration, such as sodium hydroxide (NaOH), to a solution of the fluorobenzoic acid.[1] The pH of the solution is monitored throughout the titration using a pH meter.[1] The pKa is then determined from the inflection point of the resulting titration curve.[1]
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[1]
-
Magnetic stirrer and stir bar.
-
Burette.
-
Beaker or titration vessel.
-
Fluorobenzoic acid sample.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[1]
-
Deionized water.
-
Potassium chloride (KCl) to maintain constant ionic strength.[1]
Procedure:
-
A precisely weighed sample of the fluorobenzoic acid is dissolved in a known volume of deionized water in the titration vessel.
-
A small amount of KCl is added to maintain a constant ionic strength.
-
The calibrated pH electrode is immersed in the solution, and the initial pH is recorded.
-
The NaOH titrant is added in small, measured increments from the burette.
-
After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.
-
This process is continued until the pH of the solution has passed the equivalence point.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve.
UV-Vis Spectrophotometry
This technique relies on the principle that the acidic (unionized) and basic (ionized) forms of the fluorobenzoic acid have different ultraviolet absorption spectra.
Procedure:
-
Sample Preparation: A series of solutions of the fluorobenzoic acid are prepared at the same concentration in different buffer solutions of known pH.[1]
-
Absorbance Measurement: The absorbance of each buffered solution is measured at a predetermined analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.[1]
-
Data Analysis: The pKa can be determined graphically by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[1] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation:[1]
pKa = pH + log[(A - AI) / (AU - A)]
Where:
-
A is the absorbance of the sample at a given pH.
-
AI is the absorbance of the fully ionized (basic) form.
-
AU is the absorbance of the fully unionized (acidic) form.[1]
-
References
The Role of 2-(Trifluoromethoxy)benzoic Acid Derivatives in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethoxy group, in particular, is prized for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comparative analysis of a preclinical candidate featuring a trifluoromethyl-substituted benzoic acid scaffold, offering insights into its performance against established alternatives and detailing the experimental protocols used for its evaluation.
Case Study: R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA)
R-/S-HFBA has been investigated as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), aiming to retain efficacy while reducing gastrointestinal toxicity.[1] The trifluoromethyl group at the 5-position is a key structural feature designed to modulate the compound's physicochemical and pharmacological properties.
Comparative Performance Data
The following table summarizes the analgesic and anti-inflammatory activity of R-/S-HFBA in comparison to the widely used NSAIDs, aspirin and indomethacin.
| Compound | Analgesic Activity (Acetic Acid-Induced Writhing, % Inhibition) | Anti-inflammatory Activity (Carrageenan-Induced Paw Edema, % Inhibition) | Gastric Ulceration |
| R-/S-HFBA (25 mg/kg) | 69.5% | Significant Inhibition | Not Observed |
| R-/S-HFBA (100 mg/kg) | 50.0% | Significant Inhibition | Not Observed |
| Aspirin (300 mg/kg) | 64.0% | - | Severe Gastric Bleeding |
| Indomethacin (10 mg/kg) | 55.4% | - | Critical Gastric Bleeding |
Data sourced from preclinical studies in mice.[2]
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used model assesses the efficacy of analgesic drugs.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
Test compounds (R-/S-HFBA, aspirin, indomethacin) or vehicle are administered orally.
-
After a set absorption period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the drug-treated groups to the vehicle-treated control group.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard acute inflammation model used to evaluate anti-inflammatory agents.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
Test compounds or vehicle are administered orally.
-
After a set time, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation and edema.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of NSAIDs, including R-/S-HFBA, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by R-/S-HFBA and other NSAIDs.
The experimental workflow for evaluating novel anti-inflammatory agents like R-/S-HFBA typically follows a standardized preclinical testing cascade.
Caption: Preclinical Drug Discovery Workflow for Anti-inflammatory Agents.
Conclusion
The case of R-/S-HFBA highlights the successful application of a trifluoromethyl-substituted benzoic acid scaffold in developing a preclinical anti-inflammatory candidate with a potentially improved safety profile compared to traditional NSAIDs. The trifluoromethyl group likely contributes to the compound's potent activity and favorable metabolic properties. While a direct clinical case study for a 2-(trifluoromethoxy)benzoic acid-containing drug remains to be seen, the principles demonstrated with R-/S-HFBA underscore the continued importance of this and related fluorinated motifs in the design of novel therapeutics. Further research into the structure-activity relationships of trifluoromethoxy-substituted benzoic acids is warranted to fully explore their therapeutic potential.
References
A Comparative Guide to the Synthesis and Efficacy of Fungicides Derived from Trifluoromethyl-Substituted Aromatic Precursors
An Examination of Trifloxystrobin and Fluopyram for Researchers, Scientists, and Drug Development Professionals
Introduction:
The strategic incorporation of fluorine atoms into agrochemical structures is a well-established method for enhancing metabolic stability and biological activity. This guide provides a comparative analysis of two prominent fungicides, Trifloxystrobin and Fluopyram, which both feature a trifluoromethyl-substituted aromatic moiety. A common misconception is that 2-(trifluoromethoxy)benzoic acid is a precursor to the strobilurin fungicide Trifloxystrobin. In reality, Trifloxystrobin synthesis utilizes precursors such as m-trifluoromethyl acetophenone oxime. Conversely, 2-(trifluoromethyl)benzoic acid is a key precursor for the synthesis of Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide. This guide will clarify these synthetic pathways, present comparative efficacy data, and provide detailed experimental protocols to inform researchers and professionals in the field of fungicide development.
Comparative Analysis of Synthetic Pathways and Precursors
The synthesis of Trifloxystrobin and Fluopyram originates from distinct trifluoromethyl-substituted benzoic acid derivatives and follows different reaction pathways. Below is a comparative summary of the key precursors and overall synthesis yields.
| Fungicide | Key Trifluoromethyl-Precursor | Alternative Precursors/Starting Materials | Overall Yield |
| Trifloxystrobin | m-Trifluoromethyl Acetophenone Oxime | m-Trifluoromethylaniline, Trifluoromethylbenzene | 82-92%[1][2] |
| Fluopyram | 2-(Trifluoromethyl)benzoic Acid | 2,3-dichloro-5-(trifluoromethyl)pyridine, Carbamate derivatives | >41% (from carbamate route)[3], up to 96% in final step[4] |
Experimental Protocols
Synthesis of Trifloxystrobin from m-Trifluoromethyl Acetophenone Oxime
This protocol is based on a condensation reaction.
Materials:
-
Methyl 2-bromomethyl-(αE)-methoxyiminobenzene acetate
-
m-Trifluoromethyl acetophenone oxime
-
1,8-Diazabicycloundec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Phosphine-containing ligand catalyst
Procedure:
-
In a three-necked flask, dissolve 0.1 g of a phosphine-containing ligand and 6 g of DBU in 20 ml of DMF with stirring, then cool the solution to 0°C.
-
Prepare a mixed solution of 12.6 g (0.04 mol) of methyl 2-bromomethyl-(αE)-methoxyiminobenzene acetate and 9.8 g (0.048 mol) of m-trifluoromethyl acetophenone oxime in 40 ml of DMF.
-
Add the mixed solution dropwise to the cooled catalyst-base mixture, maintaining the temperature at 5°C.
-
After the addition is complete, maintain the reaction temperature for 10 minutes, then raise the temperature to 15°C and continue stirring for 2 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and slowly add 160 ml of water to precipitate the crude product.
-
Filter the white solid and recrystallize from ethanol to obtain pure Trifloxystrobin.[1]
Synthesis of Fluopyram from 2-(Trifluoromethyl)benzoic Acid
This protocol involves the formation of an acid chloride followed by amidation.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Thionyl chloride
-
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine hydrochloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Acid Chloride Formation: In a reaction flask, add 2-(trifluoromethyl)benzoic acid to dichloromethane. Slowly add thionyl chloride and reflux the mixture until the conversion to 2-(trifluoromethyl)benzoyl chloride is complete. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: In a separate flask, suspend 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine hydrochloride in dichloromethane and cool in an ice bath.
-
Add triethylamine to the suspension, followed by the dropwise addition of a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane.
-
After the addition, stir the reaction mixture for 10 minutes in the ice bath, then allow it to warm to room temperature and stir for an additional 10 hours.
-
Upon completion, wash the reaction mixture with water, dry the organic phase, and concentrate to obtain Fluopyram.[3]
Comparative Efficacy Against Plant Pathogens
Both Trifloxystrobin and Fluopyram exhibit broad-spectrum fungicidal activity, but their efficacy varies depending on the target pathogen. The following table summarizes their effectiveness (EC50 values in µg/mL) against a selection of plant pathogens.
| Pathogen | Trifloxystrobin (EC50 µg/mL) | Fluopyram (EC50 µg/mL) |
| Sclerotinia sclerotiorum | 0.01 - 0.80[5] | Not widely reported for this pathogen |
| Corynespora cassiicola | 81.56 - 337.71 (resistant isolates)[6] | 40.44[6] |
| Diaporthe longicolla | Not widely reported for this pathogen | >100[7] |
| Pythium aphanidermatum | Not widely reported for this pathogen | 19.10[8] |
| Alternaria porri (Purple Blotch) | Effective in combination with Fluopyram[9] | Effective in combination with Trifloxystrobin[9] |
| Powdery Mildew (general) | Effective[10] | Effective[11] |
It is important to note that direct head-to-head comparisons of efficacy in field trials are often presented for combination products. For instance, a mixture of Fluopyram and Trifloxystrobin has shown high efficacy against anthracnose in pomegranate and purple blotch in onion.[9][12]
Mechanism of Action and Signaling Pathways
Trifloxystrobin and Fluopyram disrupt fungal respiration through different mechanisms of action, targeting distinct complexes in the mitochondrial electron transport chain.
Trifloxystrobin: A Quinone outside Inhibitor (QoI)
Trifloxystrobin belongs to the strobilurin class of fungicides (FRAC Group 11) and acts as a Quinone outside Inhibitor (QoI). It blocks the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition prevents ATP synthesis, leading to a cessation of fungal growth and spore germination.[13]
Caption: Mode of action of Trifloxystrobin.
Fluopyram: A Succinate Dehydrogenase Inhibitor (SDHI)
Fluopyram is classified as a Succinate Dehydrogenase Inhibitor (SDHI) and belongs to FRAC Group 7. It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. By inhibiting this enzyme, Fluopyram blocks the oxidation of succinate to fumarate in the Krebs cycle, thereby disrupting cellular respiration and energy production in the fungus.[11]
Caption: Mode of action of Fluopyram.
Logical Workflow for Fungicide Development
The development of new fungicides, from precursor selection to final product, follows a structured workflow. This involves synthesis, biological screening, and optimization.
Caption: Fungicide development workflow.
Conclusion
While both Trifloxystrobin and Fluopyram leverage the advantageous properties of the trifluoromethyl group, they arise from distinct synthetic precursors and exhibit different modes of action. 2-(Trifluoromethyl)benzoic acid is a valuable precursor for the SDHI fungicide Fluopyram, not the QoI fungicide Trifloxystrobin. Understanding these differences is crucial for the rational design and development of new, effective fungicidal agents. The provided data and protocols offer a foundation for researchers to compare these two important classes of fungicides and explore novel derivatives with improved efficacy and broader spectrums of activity.
References
- 1. Green synthesis method for high-yield preparation of trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103524379A - Synthesis method of trifloxystrobin - Google Patents [patents.google.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Exploring Fungicide Sensitivity in Soybean Stem Blight Pathogen Diaporthe longicolla, Emphasizing Genetic Variability Impact on Response to SDHI Fungicides Fluopyram and Pydiflumetofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis biological activity, and docking of novel fluopyram derivatives containing guanidine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. journalarja.com [journalarja.com]
- 13. Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
Quantitative Analysis of 2-(Trifluoromethoxy)benzoic Acid in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in syntheses involving 2-(Trifluoromethoxy)benzoic acid, accurate and precise quantitative analysis within a complex reaction matrix is paramount. This guide provides a comprehensive comparison of suitable analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration. Each method's performance is objectively evaluated with supporting experimental data derived from closely related analogues, alongside detailed experimental protocols.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters for each technique, providing a basis for informed decision-making.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR | Acid-Base Titration |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.5 - 50 mg/mL | > 50 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | Analyte Dependent | ~50 µg/mL[1] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | Analyte Dependent | > 50 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 98 - 102% |
| Precision (%RSD) | < 2% | < 10% | < 1% | < 2% |
| Sample Throughput | High | Low to Moderate | Moderate | Moderate to High |
| Selectivity | Good to Excellent | Excellent | Good | Low |
| Matrix Effect | Moderate | Low (with MS) | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to ensure reproducibility and accurate results.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine quantification of this compound in reaction mixtures, offering a good balance of speed, sensitivity, and selectivity.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 272 nm.[2]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 1 - 500 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially in complex matrices where other components might interfere with HPLC analysis. A derivatization step is typically required to increase the volatility of the benzoic acid.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized analyte.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that offers high precision and accuracy without the need for a specific reference standard of the analyte. It relies on a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 3,5-bis(trifluoromethyl)benzoic acid) into the same vial.[3]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
Acquisition Time: 4 seconds.
Data Processing and Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Acid-Base Titration
This classical method is cost-effective and rapid for determining the total acidic content in a sample. However, it is non-specific and will quantify any acidic species present in the reaction mixture.
Materials and Reagents:
-
This compound sample.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (95%).
-
Deionized water.
-
Phenolphthalein indicator solution (0.5% in 50% ethanol).
-
Analytical balance, 50 mL Burette, 250 mL Erlenmeyer flask.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the reaction mixture sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 25 mL of ethanol to dissolve the sample. If necessary, gently warm the mixture to ensure complete dissolution. Then, add 25 mL of deionized water.
-
Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should remain colorless.
-
Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume. Titrate the sample solution with the NaOH solution while continuously stirring until a faint, persistent pink color is observed. Record the final volume.[4]
Mandatory Visualizations
Caption: General workflow for the quantitative analysis of a reaction mixture.
Caption: Logical comparison of analytical methods for quantification.
References
Safety Operating Guide
Personal protective equipment for handling 2-(Trifluoromethoxy)benzoic acid
Essential Safety and Handling Guide for 2-(Trifluoromethoxy)benzoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety precautions outlined below is critical.
| Hazard Category | GHS Classification | Precautionary Statement(s) |
| Skin Irritation | Category 2 | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2] |
| Eye Irritation | Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P312: Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Pre-Handling Preparations
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: Ensure that work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): All personnel must wear the following PPE:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat or chemical-resistant apron is required.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Handling the Chemical
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid creating dust.
-
Spill Prevention: Use secondary containment for all containers holding the chemical.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
Post-Handling Procedures
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be considered hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.
-
Disposal Method: Dispose of the chemical waste and contaminated materials through a licensed waste disposal company.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

